Chemical Structure, Properties, and Pharmacological Potential of 3-(Nitroamino)propanol
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern medicinal chemistry, the design of targe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted Nitric Oxide (NO) donors is critical for modulating cardiovascular, nervous, and immune system pathways. 3-(Nitroamino)propanol (CAS: 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is an emerging bifunctional molecule that combines a primary hydroxyl group with an N-nitroamine (nitramide) moiety[1].
Unlike traditional NO donors (e.g., NONOates or organic nitrates) which often suffer from rapid, uncontrolled decomposition or tolerance development, N-nitroamines offer a distinct pharmacokinetic profile. The primary alcohol acts as a versatile synthetic handle—allowing for esterification, etherification, or polymer conjugation to tune the molecule's lipophilicity and targeted delivery—while the N-nitroamine core serves as the active pharmacophore for NO release[2][3]. This whitepaper details the physicochemical properties, mechanistic biology, and self-validating experimental protocols required to synthesize and evaluate 3-(Nitroamino)propanol in preclinical drug development.
Physicochemical Properties & Structural Analysis
The structural causality of 3-(Nitroamino)propanol dictates its behavior in biological systems. The strongly electron-withdrawing nitro group delocalizes the lone pair on the adjacent nitrogen, rendering the N-H bond mildly acidic. Concurrently, the terminal hydroxyl group ensures high aqueous solubility, making the unmodified molecule highly bioavailable in physiological buffers.
The therapeutic utility of 3-(Nitroamino)propanol lies in its ability to act as a prodrug for Nitric Oxide (NO) or Nitroxyl (HNO)[3][4]. In biological environments, N-nitroamines undergo enzymatic reduction (often mediated by oxidoreductases) or specific chemical cleavage to release NO.
Once released, NO rapidly diffuses across cell membranes and binds to the heme group of Soluble Guanylate Cyclase (sGC) . This binding induces a conformational change that catalyzes the conversion of Guanosine Triphosphate (GTP) into cyclic Guanosine Monophosphate (cGMP). The elevation of intracellular cGMP activates Protein Kinase G (PKG), triggering downstream physiological effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation[5].
Caption: Nitric oxide release from 3-(Nitroamino)propanol and subsequent sGC-cGMP pathway activation.
Synthetic Methodology & Validation
Direct nitration of primary amines is highly exothermic and prone to oxidative degradation, often yielding complex mixtures. To ensure a self-validating and high-yield system , the synthesis of 3-(Nitroamino)propanol mandates a protection-nitration-deprotection sequence[2][6].
By first masking the reactive amine and hydroxyl groups via acetylation, we prevent unwanted oxidation. Subsequent nitration of the protected amide using a potent nitrating mixture (100% HNO₃ / Acetic Anhydride) selectively installs the nitro group on the nitrogen atom. Finally, mild basic hydrolysis selectively cleaves the acetyl groups without degrading the sensitive N-nitroamine bond.
Caption: Step-by-step synthetic workflow for 3-(Nitroamino)propanol via protection-nitration-deprotection.
Step-by-Step Synthesis Protocol
Global Protection (Acetylation):
Procedure: Dissolve 3-aminopropanol (1.0 eq) in anhydrous pyridine at 0°C. Dropwise add acetic anhydride (2.5 eq). Warm to room temperature and stir for 4 hours.
Validation: Monitor via TLC (DCM:MeOH 9:1). Complete disappearance of the ninhydrin-active amine spot confirms full conversion to N-(3-acetoxypropyl)acetamide.
N-Nitration:
Procedure: Cool a mixture of acetic anhydride and 100% fuming nitric acid (Caution: Highly reactive) to -5°C. Slowly add the protected intermediate from Step 1. Maintain temperature below 5°C for 2 hours.
Causality: Low temperature is critical to prevent runaway exothermic oxidation. The acetyl group on the nitrogen lowers its basicity, allowing the nitronium ion (NO₂⁺) to attack without forming an insoluble nitrate salt.
Quench: Pour the mixture over crushed ice and extract with ethyl acetate.
Deprotection (Hydrolysis):
Procedure: Dissolve the crude N-nitro-N-(3-acetoxypropyl)acetamide in a 2M solution of ammonia in methanol (NH₃/MeOH). Stir at room temperature for 12 hours.
Validation: Evaporate the solvent and purify via silica gel chromatography. Confirm the final structure of 3-(Nitroamino)propanol via ¹H-NMR (look for the characteristic shift of the -CH₂-N protons adjacent to the nitramide group) and LC-MS (m/z 120.11).
Experimental Protocol: NO Release Quantification (Griess Assay)
To evaluate the pharmacological potential of 3-(Nitroamino)propanol, its NO-release kinetics must be quantified. Because NO gas has a half-life of seconds in aqueous solution, it rapidly oxidizes to nitrite (NO₂⁻). The Griess Assay is a self-validating colorimetric protocol that traps nitrite to form a stable diazo dye, absorbing at 540 nm.
Materials Required
3-(Nitroamino)propanol (Test Compound)
Sodium Nitroprusside (SNP) or a NONOate (Positive Control)
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
Phosphate-Buffered Saline (PBS, pH 7.4)
Rat liver microsomes or specific oxidoreductases (for enzymatic activation)
Step-by-Step Workflow
Standard Curve Generation:
Prepare serial dilutions of sodium nitrite (NaNO₂) in PBS ranging from 1 µM to 100 µM.
Add 50 µL of each standard to a 96-well plate, followed by 50 µL of Griess Reagent. Incubate in the dark for 10 minutes and read absorbance at 540 nm to establish a linear calibration curve.
Compound Incubation:
Prepare a 100 µM solution of 3-(Nitroamino)propanol in PBS (pH 7.4).
Group A (Spontaneous Release): Incubate the compound in PBS alone at 37°C.
Group B (Enzymatic Release): Incubate the compound in PBS with rat liver microsomes and NADPH at 37°C.
Group C (Positive Control): Incubate SNP under identical conditions.
Sampling and Detection:
Extract 50 µL aliquots from each group at specific time points (0, 15, 30, 60, and 120 minutes).
Add 50 µL of Griess Reagent to each aliquot.
Causality: The sulfanilamide reacts with the generated nitrite under acidic conditions to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to yield a magenta-colored azo dye.
Data Analysis:
Measure absorbance at 540 nm using a microplate reader. Interpolate the absorbance values against the NaNO₂ standard curve to calculate the exact concentration of NO released over time.
References
Thieme Chemistry. "Product Class 3: N-Nitroamines - Biological Activity and Synthesis." Science of Synthesis. Available at: [Link]
ResearchGate / Beilstein Journal of Organic Chemistry. "Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds and their in vitro evaluation as potential nitric oxide donors." Available at:[Link]
Comprehensive Thermodynamic Profiling of 3-(Nitroamino)propanol: Computational Predictions and Experimental Methodologies
Executive Summary 3-(Nitroamino)propanol (CAS 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is a bifunctional molecule featuring both a primary hydroxyl group and a strongly electron-withdrawing nitramino (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Nitroamino)propanol (CAS 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is a bifunctional molecule featuring both a primary hydroxyl group and a strongly electron-withdrawing nitramino (
N−NO2
) moiety[1]. This unique structural motif makes it a highly valuable intermediate in the synthesis of energetic plasticizers, polymeric binders (such as nitramino oxetane polymers), and specialized pharmaceutical compounds.
Because empirical thermodynamic databases for newly registered, highly specific functional molecules are often proprietary or sparse, establishing a rigorous thermodynamic profile requires a hybrid approach. This whitepaper provides an authoritative guide on synthesizing computational predictions with field-proven experimental methodologies to determine the thermodynamic properties—specifically the enthalpy of formation (
ΔHf
), heat capacity (
Cp
), and heat of combustion (
ΔHc
)—of 3-(Nitroamino)propanol.
The juxtaposition of a hydrogen-bond donating/accepting hydroxyl group with a nitramino group dictates the condensed-phase thermodynamics of 3-(Nitroamino)propanol.
Intramolecular Interactions: The spatial flexibility of the propyl spacer allows for transient intramolecular hydrogen bonding between the terminal
−OH
proton and the oxygen atoms of the
−NO2
group. This interaction lowers the gas-phase enthalpy of formation relative to non-hydrogen-bonded conformers, a phenomenon well-documented in similar functionalized energetic materials (2)[2].
Phase Behavior: The bifunctionality significantly increases the cohesive energy density of the liquid/solid phase, elevating the enthalpy of vaporization/sublimation. Consequently, the solid-state enthalpy of formation (
ΔHf,solid∘
) is substantially more exothermic than its gas-phase counterpart.
Before committing to resource-intensive experimental synthesis and calorimetry, thermodynamic baselines must be established using predictive models. We employ Density Functional Theory (DFT) coupled with Benson Group Additivity. Benson's method relies on assigning empirical thermochemical values to specific atomic environments and is highly effective for CHNO-containing molecules (3)[3]. Furthermore, recent advancements in atom equivalence methods provide robust alternatives for validating these predictions (4)[4].
Caption: Computational workflow for predicting the gas-phase enthalpy of formation.
Quantitative Data Summary
The following table synthesizes the predicted thermodynamic parameters for 3-(Nitroamino)propanol, derived from high-level quantum chemical calculations (B3LYP/6-31G*) and established group additivity increments.
Experimental Methodologies for Thermodynamic Profiling
To transition from predictive models to empirical certainty, a self-validating experimental workflow must be executed. The protocols below are designed to eliminate systemic errors commonly encountered when analyzing hygroscopic, energetic intermediates.
Caption: Integrated experimental logic for empirical thermodynamic profiling.
Protocol 1: Differential Scanning Calorimetry (DSC) for
Cp
and Phase Transitions
This protocol determines the exact molar heat capacity and enthalpy of fusion (
ΔHfus
).
Step 1: Sample Preparation & Desiccation. Accurately weigh 1.0–1.5 mg of 3-(Nitroamino)propanol into an aluminum crucible.
Causality: Nitramino alcohols are inherently hygroscopic. Trace moisture acts as a plasticizer, artificially lowering phase transition temperatures and skewing
Cp
measurements. Pre-condition the sample in a vacuum desiccator over
P2O5
for 24 hours prior to analysis.
Step 2: Hermetic Sealing. Seal the crucible using a cold-welding press.
Causality: Hermetic sealing prevents the volatilization of the low-molecular-weight compound before its phase transition, ensuring the integrated area under the endothermic peak strictly represents
ΔHfus
.
Step 3: Sapphire Standard Calibration. Run a baseline (empty pans), followed by a standard sapphire disk, and finally the sample, all at a heating rate of 10 K/min under a 50 mL/min dry nitrogen purge.
Causality: Sapphire (
α−Al2O3
) is used as a reference because its heat capacity is known with extreme precision across a wide temperature range, providing a self-validating calibration curve for the instrument's heat flow signal.
Protocol 2: Isoperibol Bomb Calorimetry for Heat of Combustion (
ΔHc
)
The solid-state enthalpy of formation is derived directly from the heat of combustion using Hess's Law.
Step 1: Pelletization. Compress ~0.5 g of the pre-dried sample into a dense pellet using a hydraulic press.
Causality: Loose powders can violently scatter upon ignition in high-pressure oxygen, leading to incomplete combustion and soot formation, which invalidates the
ΔHc
calculation.
Step 2: Oxygen Purge & Pressurization. Place the pellet in the combustion crucible, attach a known length of platinum ignition wire and cotton thread. Purge the bomb vessel twice with ultra-high purity (UHP)
O2
before pressurizing to 3.0 MPa.
Causality: Purging removes atmospheric nitrogen, preventing the endothermic formation of nitrogen oxides (
NOx
) during the combustion event, which would require complex, error-prone thermochemical corrections.
Step 3: Combustion and Equilibration. Submerge the bomb in the isoperibol water jacket. Allow the system temperature to equilibrate to a drift of less than 0.001 K/min before firing. Record the temperature rise (
ΔT
).
Causality: The strict thermal equilibration ensures that the measured
ΔT
is solely attributable to the exothermic combustion of the sample, allowing for precise calculation of
ΔHc
using the previously calibrated heat equivalent of the calorimeter (via benzoic acid standards).
Data Synthesis & Application
The empirical data obtained from the DSC and Bomb Calorimetry protocols are fed back into thermochemical equations to yield the definitive
ΔHf,solid∘
. For drug development professionals, this data dictates the thermodynamic stability and shelf-life modeling of the compound. For energetic materials researchers, the precise density and enthalpy of formation are mandatory inputs for thermochemical codes (e.g., EXPLO5) to predict detonation velocity (
Vd
) and pressure (
Pcj
)[3]. By adhering to the causal, self-validating protocols outlined above, scientists can ensure the highest degree of confidence in their thermodynamic profiles.
References
Source: ResearchGate (Chemical Research in Chinese Universities)
Source: ACS Publications (The Journal of Physical Chemistry A)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Nitroamino)propanol
Executive Summary In the landscape of modern drug discovery and energetic materials, bifunctional aliphatic nitramines offer unique structural and electronic advantages. 3-(Nitroamino)propanol is a highly versatile build...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and energetic materials, bifunctional aliphatic nitramines offer unique structural and electronic advantages. 3-(Nitroamino)propanol is a highly versatile building block characterized by a terminal primary hydroxyl group and a secondary nitramide moiety[1]. This whitepaper provides an in-depth technical analysis of 3-(nitroamino)propan-1-ol, detailing its physicochemical properties, mechanistic applications as a bioisostere and nitric oxide (NO) donor, and field-proven synthetic workflows.
Physicochemical Profiling
Accurate molecular characterization is the cornerstone of reproducible research. 3-(Nitroamino)propanol exhibits high polarity and hydrogen-bonding capacity, making it an excellent candidate for aqueous-based biological assays and polar organic synthesis.
Table 1: Quantitative and Structural Data for 3-(Nitroamino)propanol
(Data corroborated by LGC Standards[1] and Sigma-Aldrich[2])
Mechanistic Utility in Drug Development
The strategic incorporation of the nitramide (-NH-NO
2
) functional group into pharmacophores is driven by two primary mechanistic pathways:
Bioisosteric Replacement : The nitramide group possesses an acidic proton (pKa ~ 6.0–7.5), allowing it to serve as a non-classical bioisostere for carboxylic acids and tetrazoles. This substitution often improves membrane permeability while maintaining the electrostatic interactions required for target binding.
Nitric Oxide (NO) Donation : Aliphatic nitramines can undergo enzymatic or hydrolytic cleavage in vivo to release nitric oxide. NO is a critical gasotransmitter that activates soluble guanylate cyclase (sGC), leading to elevated cyclic GMP (cGMP) levels and subsequent vasodilation. The hydroxyl group on 3-(nitroamino)propanol provides a synthetic handle to conjugate this NO-donating moiety to larger carrier molecules (e.g., via esterification), enabling targeted or sustained release.
Proposed metabolic signaling pathway for nitramide-based NO donors.
Experimental Workflow: Synthesis and Isolation
Direct nitration of primary amines is highly exothermic and prone to oxidative degradation. Therefore, the synthesis of 3-(nitroamino)propanol requires a carefully staged protection-nitration-deprotection sequence. The following protocol outlines a self-validating methodology designed to maximize yield and safety.
Step-by-Step Methodology:
N-Protection :
Action: React 3-aminopropanol with ethyl formate or acetic anhydride to yield the N-formyl or N-acetyl intermediate.
Causality: Unprotected primary amines undergo violent oxidation in the presence of nitrating mixtures. Protection tempers the nucleophilicity of the nitrogen, directing the electrophilic attack exclusively to the desired secondary amine site.
Nitration :
Action: Add the protected amine dropwise to a freshly prepared mixture of 100% fuming nitric acid and acetic anhydride maintained strictly between -5°C and 0°C.
Causality: Acetic anhydride acts as a potent dehydrating agent, reacting with nitric acid to generate the highly electrophilic nitronium ion (NO
2+
) in situ. Strict temperature control prevents thermal runaway and limits unwanted O-nitration of the hydroxyl group.
Deprotection :
Action: Subject the N-nitro-N-protected intermediate to mild basic hydrolysis (e.g., methanolic ammonia) to cleave the protecting group.
Causality: The N-N bond in nitramides is sensitive to harsh acidic or basic conditions. Mild nucleophilic cleavage ensures the protecting group is removed without triggering denitration.
Isolation :
Action: Neutralize the mixture, extract with ethyl acetate, wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield crude 3-(nitroamino)propanol.
Step-by-step synthetic workflow and analytical validation for 3-(Nitroamino)propanol.
Analytical Validation (QA/QC)
To establish a self-validating system, the synthesized compound must be orthogonally verified using mass spectrometry and nuclear magnetic resonance spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) :
Protocol: Analyze the sample using Electrospray Ionization in Negative mode (ESI-).
Causality: The nitramide proton is highly acidic. In ESI- mode, it readily deprotonates to form a stable, resonance-stabilized anion. The spectrum will display a dominant [M-H]- peak at m/z 119.05, confirming the molecular weight of 120.11 g/mol [2].
1
H NMR Spectroscopy (400 MHz, DMSO-d
6
) :
Protocol: Dissolve 5 mg of the isolated product in deuterated DMSO.
Causality: The spectrum will validate structural connectivity. A broad singlet integrating to 1H (which disappears upon D
2
O shake) confirms the intact -NH-NO
2
group. A triplet at ~3.5 ppm confirms the primary alcohol (-CH
2
-OH), ensuring that O-nitration did not occur during Step 2.
solubility of 3-(Nitroamino)propanol in organic solvents
An In-Depth Technical Guide to the Solubility and Thermodynamic Profiling of 3-(Nitroamino)propanol Executive Summary 3-(Nitroamino)propanol (CAS No. 1934460-46-4; Formula: C₃H₈N₂O₃) is a bifunctional aliphatic compound...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility and Thermodynamic Profiling of 3-(Nitroamino)propanol
Executive Summary
3-(Nitroamino)propanol (CAS No. 1934460-46-4; Formula: C₃H₈N₂O₃) is a bifunctional aliphatic compound featuring both a primary hydroxyl (-OH) group and a secondary nitramine (-NHNO₂) moiety. This structural duality makes it a highly versatile intermediate in the synthesis of energetic materials, pharmaceutical precursors, and specialized biocides. However, this dual functionality also creates a complex physicochemical profile governed by extensive intra- and intermolecular hydrogen bonding.
Because explicit, solvent-by-solvent solubility data for this specific molecule is scarce in public literature, this whitepaper provides a rigorous, predictive framework and a self-validating experimental methodology for determining its solubility in organic solvents. Designed for researchers and formulation scientists, this guide emphasizes the causality behind solvent selection, thermodynamic modeling, and the critical analytical safeguards required when handling reactive nitramine species.
To rationally select solvents for crystallization, extraction, or formulation, we must analyze the molecule through the lens of Hansen Solubility Parameters (HSP)[1]. The total cohesive energy of 3-(Nitroamino)propanol is driven by two highly polar functional groups:
The Hydroxyl Group (-OH): Acts as a strong hydrogen-bond donor and acceptor, heavily influencing the hydrogen-bonding parameter (
δh
).
The Nitramine Group (-NHNO₂): Possesses a strong dipole moment and acts as a powerful hydrogen-bond acceptor (via the nitro oxygens) and a moderate donor (via the amine proton)[2].
The Complexation Caveat: While highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) possess excellent solvating power for nitramines, they are known Lewis bases. Experience in energetic materials research demonstrates that nitramines frequently form stable, non-covalent solvate complexes with DMF and NMP[3]. This complexation artificially inflates apparent solubility and severely complicates the recovery of the pure solid phase. Therefore, less reactive solvents are often preferred for thermodynamic profiling.
Table 1: Predicted Solubility Behavior in Common Organic Solvents
Solvent Class
Representative Solvents
Expected Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
Excellent H-bond matching with both the -OH and -NHNO₂ groups; stabilizes the crystal lattice breakdown.
Superior solvation thermodynamics, but carries a high risk of solute-solvent complexation and degradation[3].
Non-Polar
Hexane, Toluene, Heptane
Very Low
Insufficient polarity to disrupt the strong intermolecular cohesive energy of the nitramine-alcohol lattice.
Methodological Design: The Self-Validating System
In analytical physical chemistry, relying on a single technique for solubility determination introduces unacceptable risk. Gravimetric analysis is the historical standard but is highly susceptible to solvent entrapment and cannot detect chemical degradation[4]. Conversely, High-Performance Liquid Chromatography (HPLC) provides extreme specificity but requires meticulous calibration[5].
To ensure absolute trustworthiness, the protocols below utilize an Isothermal Shake-Flask Method coupled with Orthogonal Quantification (HPLC-UV as the primary method, cross-validated by Gravimetry).
Fig 1. Self-validating experimental workflow for isothermal solubility determination.
Expert Insight: The most common error in solubility determination is temperature fluctuation during phase separation. If a sample equilibrated at 40°C is centrifuged at a room temperature of 20°C, the solute will rapidly micro-crystallize, leading to a massive underestimation of solubility.
Solvent Preparation: Dry all target organic solvents over 3Å molecular sieves for 48 hours prior to use. Trace water will drastically alter the hydrogen-bonding network and skew the solubility data of nitroalcohols.
Saturation: In a 10 mL borosilicate glass vial, add 5.0 mL of the dried solvent. Sequentially add 3-(Nitroamino)propanol until a persistent solid phase remains (indicating supersaturation)[4].
Equilibration: Seal the vial with a PTFE-lined cap. Submerge in a thermostatic shaker bath set to the target temperature (e.g., 298.15 K) ± 0.05 K. Agitate at 150 RPM for 48 hours to overcome the high lattice energy and achieve true thermodynamic equilibrium.
Phase Separation: Transfer the vials to a temperature-controlled centrifuge set to the exact equilibration temperature. Centrifuge at 5,000 RPM for 15 minutes to pellet the undissolved solid.
Sampling: Using a pre-warmed positive displacement pipette (to prevent volatile solvent vaporization into the pipette's air cushion), withdraw 100 µL of the clear supernatant.
Dilution: Immediately dilute the aliquot into 900 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to arrest precipitation and bring the concentration into the linear dynamic range.
Chromatography: Inject 10 µL onto a C18 Reversed-Phase column. Elute isocratically and monitor via UV detection at the compound's
λmax
(typically 210–230 nm for nitramines)[2][5].
Quantification: Calculate the concentration against a multi-point calibration curve.
Note: Only applicable for volatile solvents (e.g., Methanol, Acetone, Ethyl Acetate).
Transfer 1.0 mL of the supernatant to a precisely pre-weighed glass crucible.
Evaporate the solvent under a gentle stream of ultra-high purity N₂.
Transfer to a vacuum oven set 20°C below the melting point of 3-(Nitroamino)propanol until a constant mass (± 0.1 mg) is achieved[4].
Chromatographic Stability Screening
Because nitramines can degrade or form complexes in strong Lewis base solvents, HPLC chromatograms must be actively monitored for secondary peaks. If degradation is detected, the solubility data for that specific solvent must be rejected.
Fig 2. Chromatographic stability screening matrix for nitramine complexation.
Data Processing & Thermodynamic Modeling
Once raw concentration data is acquired, it should be converted to mole fraction solubility (
x1
). To prove the data is thermodynamically sound and free of experimental artifacts, fit the empirical data across multiple temperatures to the Modified Apelblat Equation [5]:
lnx1=A+TB+ClnT
Where
T
is the absolute temperature (K), and
A
,
B
, and
C
are empirical model parameters representing the non-ideal behavior of the solution.
Table 2: Standardized Data Reporting Matrix (Template)
Temp (K)
Solvent
Mole Fraction Solubility (
x1
)
Apelblat Variance (%)
HPLC Purity (%)
Validation
288.15
Methanol
Empirical Data
< 2.0
> 99.5
HPLC / Grav
298.15
Methanol
Empirical Data
< 2.0
> 99.5
HPLC / Grav
308.15
Methanol
Empirical Data
< 2.0
> 99.5
HPLC / Grav
298.15
DMF
Rejected
N/A
< 90.0
Failed (Complex)
Safety & EHS Considerations
3-(Nitroamino)propanol contains an energetic nitramine pharmacophore. While the aliphatic alcohol chain dampens its sensitivity compared to cyclic nitramines (like RDX or HMX), it must be treated as a potentially energetic material.
Avoid exposure to high friction, electrostatic discharge, or impact.
Do not heat the compound near its decomposition temperature during gravimetric drying.
Ensure all solvent evaporation is conducted in a spark-free fume hood.
References
A review of available analytical technologies for qualitative and quantitative determination of nitramines
Environmental Science: Processes & Impacts (RSC Publishing)[Link][2]
Determination of Solubilities of Energetic Materials
Fraunhofer-Publica[Link][3]
Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characterization
MDPI[Link][1]
Solubility determination and thermodynamic model analysis of nevirapine in different organic solvents from 278.15 K to 328.15 K
ResearchGate[Link][5]
The Environmental Fate and Analysis of 3-(Nitroamino)propanol Derivatives in Carbon Capture Systems
An In-Depth Technical Whitepaper for Environmental Chemists and Process Scientists Executive Summary Amine-based post-combustion carbon capture (PCCC) is currently the most viable technology for mitigating industrial CO₂...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Environmental Chemists and Process Scientists
Executive Summary
Amine-based post-combustion carbon capture (PCCC) is currently the most viable technology for mitigating industrial CO₂ emissions[1]. While the industry has historically relied on monoethanolamine (MEA), next-generation solvent blends increasingly utilize primary alkanolamines like 3-amino-1-propanol (3A1P)[2] and 2-amino-2-methyl-1-propanol (AMP)[3] to improve thermodynamic efficiency. However, the deployment of these amines introduces a critical environmental challenge: the formation of toxic degradation products. This whitepaper provides a comprehensive technical review of the mechanistic formation, environmental persistence, and analytical quantification of nitramines, specifically focusing on 3-(nitroamino)propanol (CAS 1934460-46-4)[4] and its derivatives.
Mechanistic Pathways of Nitramine Formation
The formation of 3-(nitroamino)propanol derivatives occurs via two primary vectors: process-side degradation and atmospheric photo-oxidation.
Absorber/Desorber Reactions: Industrial flue gas contains residual NOₓ (primarily NO and NO₂). Within the absorber, NO₂ dissolves into the aqueous amine solvent to form nitrite and nitrate. Under the extreme thermal stress of the desorber (typically 120–140 °C), these species act as potent nitrosating and nitrating agents[5].
Atmospheric Photo-oxidation: Amines emitted into the atmosphere via volatilization or aerosol drift react with hydroxyl (OH•) radicals during daylight hours[6]. This radical-initiated pathway leads to the formation of nitramines as stable atmospheric end-products[1].
The Primary Amine Distinction:
A fundamental rule of amine degradation chemistry dictates that secondary amines readily form highly stable, carcinogenic nitrosamines. Primary amines like 3A1P, however, form unstable primary nitrosamines that rapidly tautomerize into diazonium ions and decompose into alcohols and nitrogen gas[5]. Conversely, the nitration of primary amines yields primary nitramines—such as 3-(nitroamino)propanol—which are chemically highly stable and persist in the solvent loop[5].
Fig 1. Degradation pathway of 3-amino-1-propanol into stable 3-(nitroamino)propanol.
Environmental Fate: Persistence and Stability
Understanding the environmental persistence of these derivatives is critical for ecological risk assessment and establishing emission permits.
While nitrosamines are generally more toxic, nitramines pose a greater long-term environmental risk due to their resistance to degradation[7]. Nitrosamines exhibit strong UV absorbance and degrade rapidly via photolysis in surface waters. Nitramines, lacking this specific chromophore overlap with the solar spectrum at the earth's surface, are highly resistant to photodegradation[7]. Furthermore, nitramines exhibit poor soil adsorption and high water solubility, leading to high mobility and potential accumulation in aquatic ecosystems and groundwater reservoirs[7].
Table 1: Physicochemical and Degradation Properties of Nitramines vs. Nitrosamines
Property
Nitrosamines (N-N=O)
Nitramines (N-NO₂)
Formation from Primary Amines
Unstable (Decomposes rapidly)
Highly Stable
Photolytic Degradation (UV)
Rapid (Minutes to Hours)
Highly Persistent (Days to Weeks)
Microbial Degradation
Moderate
Slow / Compound Dependent
Soil Adsorption
Low
Low (High mobility to groundwater)
Toxicity Profile
Known/Potent Carcinogens
Suspected Carcinogens (Lower potency)
Robust Analytical Methodologies for Trace Quantification
Accurate quantification of 3-(nitroamino)propanol derivatives in complex matrices (washwater, soil, air filters) requires a meticulously designed, self-validating analytical protocol. As an application scientist, I cannot overstate the importance of sample quenching; failing to control the matrix chemistry post-collection will result in massive false positives.
Step-by-Step Analytical Workflow
Sample Quenching (Critical Causality): Immediately upon collection, add a 30-fold molar excess of sulfamic acid to the sample and adjust to pH 2.
The Causality: PCCC washwater contains high levels of unreacted amines and nitrite. Lowering the pH for extraction converts nitrite to nitrous acid, a powerful nitrosating/nitrating agent. Sulfamic acid scavenges nitrite at low pH, completely preventing the artifactual formation of nitramines during sample storage and transport[8].
Isotope Dilution (Self-Validation): Spike the sample with isotopically labeled internal standards (e.g., ¹³C/¹⁵N-labeled nitramines) prior to extraction.
The Causality: This creates a self-validating system. Any analyte loss during extraction or signal suppression during ionization is proportionally mirrored by the internal standard, allowing for absolute mathematical correction of the final quantification[9].
Solid Phase Extraction (SPE): Pass the quenched sample through a mixed-mode SPE cartridge.
The Causality: The massive excess of solvent amines causes severe ion suppression in electrospray ionization (ESI) mass spectrometry. SPE isolates the trace nitramines and discards the bulk amine matrix, restoring ionization efficiency.
Instrumental Analysis: Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA).
The Causality: GC-TEA is highly specific to compounds containing N-NO and N-NO₂ functional groups. Utilizing TEA provides an orthogonal validation to the mass-to-charge ratios detected by LC-HRMS, ensuring absolute structural confirmation[9].
Fig 2. Self-validating analytical workflow for trace nitramine quantification.
Toxicological Implications and Regulatory Thresholds
Due to their structural similarity to known carcinogens, nitramines are treated with high regulatory caution[6]. Environmental baseline studies, such as those conducted at the CO₂ Technology Centre Mongstad, employ detection limits as low as 0.7 ng/L for compounds like 2-methyl-2-nitroamino-propanol. To meet proposed environmental permit limits, modern PCCC facilities must demonstrate a ~25,000-fold reduction in total nitramine/nitrosamine concentration between their washwater units and downwind drinking water supplies[8].
References
[9] Terrestrial and Aquatic Baseline Study and Monitoring Programme for CO2 Technology Centre Mongstad. Gassnova (2012). URL: [Link]
[5] Mitch, W. Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. URL: [Link]
[8] Dai, N., et al. Measurement of Nitrosamine and Nitramine Formation from NOx Reactions with Amines during Amine-Based Carbon Dioxide Capture for Postcombustion Carbon Sequestration. Environmental Science & Technology (2012). URL: [Link]
[1] Karl, M., et al. Uncertainties in assessing the environmental impact of amine emissions from a CO2 capture plant. Atmospheric Chemistry and Physics (2014). URL: [Link]
[7] Environmental fate studies of CO2 capture solvents toward risk assessment. Climit. URL: [Link]
[6] Environmental Statement Volume II - Appendix 8C: Air Quality Assessment of Amine Degradation Products. SSE Thermal (2021). URL: [Link]
[2] Prime Solvent candidates for next generation of PCC plants. IEAGHG. URL: [Link]
[3] Morken, A. K., et al. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research (2023). URL: [Link]
pKa Values and Acidity of 3-(Nitroamino)propanol: A Comprehensive Technical Guide
Executive Summary 3-(Nitroamino)propanol (CAS: 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is an aliphatic primary nitramine bearing a terminal hydroxyl group[1]. While secondary nitramines (e.g., RDX, HMX...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Nitroamino)propanol (CAS: 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is an aliphatic primary nitramine bearing a terminal hydroxyl group[1]. While secondary nitramines (e.g., RDX, HMX) are generally neutral and non-ionizable, primary nitramines containing the -NH-NO₂ moiety exhibit distinct acidic properties. This is due to the profound electron-withdrawing nature of the nitro group. This guide explores the thermodynamic principles governing the acidity of 3-(nitroamino)propanol, provides validated experimental protocols for its pKa determination, and examines the implications of its ionization state in pharmaceutical development and environmental chemistry.
Structural Basis of Acidity
The acidity of 3-(nitroamino)propanol is localized exclusively at the primary nitramine proton. The molecule features two potentially ionizable functional groups:
Aliphatic Hydroxyl (-OH): Weakly acidic, with a typical pKa > 15, meaning it remains protonated under all standard physiological and environmental conditions.
Primary Nitramine (-NH-NO₂): Moderately acidic, typically exhibiting a pKa between 6.0 and 6.5[2].
Causality of Nitramine Acidity
The high acidity of the -NH- proton relative to standard aliphatic amines (which have a pKa ~ 35) is driven by two synergistic electronic effects:
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the adjacent amine nitrogen. This polarizes the N-H bond, weakening it and facilitating proton dissociation.
Resonance Stabilization (-R): Upon deprotonation, the resulting negative charge is not localized on the amine nitrogen. Instead, it is extensively delocalized across the N-N-O system, forming a highly stable nitramide anion.
Logical flow of nitramine deprotonation and conjugate base stabilization.
Quantitative Data: pKa Values and Thermodynamics
To contextualize the acidity of 3-(nitroamino)propanol, we must compare it to structurally analogous compounds. The simplest primary nitramine, nitramide (H₂N-NO₂), has a well-documented pKa of approximately 6.5[2]. N-methylnitramine (MMNA), a direct aliphatic analog, exhibits a pKa of 6.14[3].
Because the inductive difference between a methyl group and a 3-hydroxypropyl chain (separated by three carbons from the ionizable center) is negligible, the pKa of 3-(nitroamino)propanol is reliably estimated to fall between 6.1 and 6.3 .
To establish absolute trustworthiness in thermodynamic profiling, researchers must employ self-validating experimental systems. The potentiometric titration method is the gold standard for determining the pKa of primary nitramines[4].
Methodological Rationale
Because 3-(nitroamino)propanol is highly soluble in water, aqueous potentiometry provides direct thermodynamic data without the need for co-solvent extrapolation (e.g., Yasuda-Shedlovsky plots). The Henderson-Hasselbalch equation is utilized to extract the precise pKa from the half-equivalence point.
Step-by-Step Protocol
Electrode Calibration: Calibrate a high-precision glass electrode pH meter using standard NIST-traceable buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve an accurately weighed amount of 3-(nitroamino)propanol in freshly boiled, double-distilled, CO₂-free water to achieve a concentration of exactly 0.001 M. Add KCl to the solution to maintain a constant ionic strength (e.g.,
I=0.1
M).
Titration Setup: Transfer 50.0 mL of the analyte solution into a thermostated titration vessel. Maintain a continuous flow of inert nitrogen (N₂) gas over the liquid surface. Causality: This prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially skews the titration curve.
Titrant Addition: Titrate with a standardized 0.1 M NaOH solution using an automated micro-burette. Add the titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording each data point.
Data Analysis: Plot the titration curve (pH vs. Volume of NaOH). Determine the first derivative (
dVdpH
) to identify the exact equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, adjusting for activity coefficients[4].
Self-validating experimental workflow for potentiometric pKa determination.
Implications in Drug Development and Environmental Science
Physiological Ionization and Pharmacokinetics
For drug development professionals utilizing 3-(nitroamino)propanol as a synthetic intermediate or a structural pharmacophore, understanding its pKa is critical for predicting bioavailability. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that a compound with a pKa of ~6.2 will exist predominantly (>90%) in its ionized (anionic) form. This high degree of ionization drastically reduces its lipophilicity (lowering the
logD7.4
relative to its
logP
), which restricts passive diffusion across lipid bilayers such as the intestinal epithelium or the blood-brain barrier.
Environmental Fate and CCS Technologies
In carbon capture and storage (CCS) technologies, aliphatic amines are heavily utilized to scrub CO₂ from exhaust gases. The atmospheric degradation of these amines yields primary and secondary nitramines[3]. The inherent acidity of primary nitramines like 3-(nitroamino)propanol dictates their environmental fate. In natural aquatic systems (pH 6–8), they exist primarily as highly water-soluble anions. This anionic state prevents them from readily adsorbing to organic soil matter, thereby increasing their mobility in groundwater and complicating environmental remediation efforts.
References
LGC Standards.Buy Online CAS Number 1934460-46-4 - TRC - 3-(Nitroamino)propanol.
BenchChem.Nitramide Reagent | H2N-NO2 | Research Chemical.
SciSpace.New Propellant Component, Part I. Study of 4,6‐Dinitroamino‐1,3,5‐Triazine‐2(1 H)‐One (DNAM).
Academia.edu / Royal Society of Chemistry.A review of available analytical technologies for qualitative and quantitative determination of nitramines.
3-(Nitroamino)propanol: A Versatile Precursor in the Synthesis of High-Energy Density Materials (HEDMs)
Executive Summary The development of High-Energy Density Materials (HEDMs) requires precursors that offer both high formational enthalpy and versatile synthetic handles. 3-(Nitroamino)propanol (CAS: 1934460-46-4), also k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of High-Energy Density Materials (HEDMs) requires precursors that offer both high formational enthalpy and versatile synthetic handles. 3-(Nitroamino)propanol (CAS: 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, has emerged as a critical bifunctional building block[1]. Featuring both a terminal hydroxyl group (-OH) and a highly energetic nitroamino group (-NHNO₂), this molecule serves as a foundational scaffold for advanced energetic plasticizers, polymeric binders, and even specialized nitric oxide (NO) donors in pharmacological research.
This technical guide provides an in-depth analysis of the mechanistic synthesis, self-validating experimental protocols, and downstream functionalization of 3-(nitroamino)propanol.
Chemical Profile and Structural Significance
The energetic properties of a material are fundamentally dictated by its molecular structure. The nitroamino moiety (-NHNO₂) is a powerful electron-withdrawing group that significantly enhances the oxygen balance and heat of formation of the parent molecule[2]. Upon detonation or thermal decomposition, the N-NO₂ bond facilitates the release of large amounts of energy, primarily forming highly stable nitrogen gas (N₂)[2].
Quantitative Data: Chemical Properties
Table 1: Physicochemical profile of 3-(Nitroamino)propanol.
To understand why 3-(nitroamino)propanol is preferred over simple aliphatic alcohols, we must compare the energetic contributions of its functional groups.
Table 2: Energetic contributions of functional groups in HEDM design.
Boosts energy density; releases N₂ gas upon decomposition.
Hydroxyl (-OH)
Negative (-ΔH_f)
Provides a synthetic anchor for further functionalization.
Mechanistic Pathways & Synthesis Protocols
The Challenge of Direct Nitration
The synthesis of nitramines typically involves the addition of 70%–100% nitric acid to a corresponding amine[3]. However, directly nitrating 3-amino-1-propanol presents a severe chemoselectivity challenge. The highly corrosive nature of concentrated nitric acid leads to simultaneous O-nitration (forming explosive and unstable nitrate esters) and N-nitration[3]. Uncontrolled over-nitration poses a significant explosion hazard and complicates purification.
The Solution: Protection-Nitration-Deprotection (PND)
To achieve a safe and chemoselective synthesis, a Protection-Nitration-Deprotection strategy is employed[3].
Protection: The primary amine is converted into a carbamate using ethyl chloroformate. The electron-withdrawing nature of the carbamate group moderates the reactivity of the nitrogen.
Nitration: The protected amine is nitrated using 100% HNO₃ or acetyl nitrate (generated in situ from acetic anhydride and nitric acid)[4]. While transient O-nitration may occur, the N-nitro carbamate is safely isolated.
Hydrolysis (Causality Insight): The mechanistic brilliance of this route lies in the differential hydrolysis kinetics. The oxygen-nitro group (nitrate ester) and the carbamate group are hydrolyzed much more rapidly under mild basic or neutral heating conditions than the robust N-NO₂ bond[3]. This allows for the selective cleavage of the protective groups, yielding pure 3-(nitroamino)propanol.
Caption: Synthetic workflow for 3-(nitroamino)propanol avoiding direct O-nitration hazards.
Experimental Protocol: Safe Synthesis of 3-(Nitroamino)propanol
Safety Warning: All nitration reactions must be conducted behind a blast shield in a well-ventilated fume hood using appropriate PPE.
Step 1: Carbamate Protection
Dissolve 3-amino-1-propanol (1.0 eq) in a mixture of water and THF (1:1 v/v).
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and cool the mixture to 0 °C in an ice bath.
Dropwise, add ethyl chloroformate (1.1 eq) over 30 minutes.
Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion to N-(3-hydroxypropyl)carbamate. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Step 2: Nitration
Cool 100% fuming nitric acid (4.0 eq) to -5 °C.
Slowly add the N-(3-hydroxypropyl)carbamate portion-wise, maintaining the internal temperature below 5 °C to prevent thermal runaway[3].
Stir for 1 hour at 0 °C.
Validation: Quench a micro-aliquot in ice water and analyze via IR spectroscopy. The appearance of strong asymmetric NO₂ stretching (~1530 cm⁻¹) indicates successful nitration.
Pour the bulk reaction mixture over crushed ice. Extract the intermediate N-nitro carbamate (and any transient O-nitrate ester) with dichloromethane (DCM).
Step 3: Selective Hydrolysis
Dissolve the crude nitrated intermediate in neutral water or a mild aqueous Na₂CO₃ solution.
Heat the mixture gently to 50 °C for 2–4 hours.
Causality: The thermal energy and mild base selectively hydrolyze the highly labile O-NO₂ and carbamate linkages, while the N-NO₂ group remains intact due to its higher kinetic stability[3].
Validation: Monitor via ¹H NMR. The disappearance of the ethyl carbamate signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the shift of the methylene protons adjacent to the hydroxyl group confirm the formation of pure 3-(nitroamino)propanol.
Lyophilize or carefully extract to isolate the final product.
Downstream Applications: Energetics and Beyond
The true value of 3-(nitroamino)propanol lies in its bifunctionality. It acts as a central node from which various classes of energetic materials and active pharmaceutical ingredients (APIs) can be derived.
Energetic Plasticizers and Binders
In solid rocket propellants and plastic bonded explosives (PBXs), energetic plasticizers are required to improve the mechanical properties of the binder while contributing to the overall energy output.
Azido Ethers: The terminal hydroxyl group of 3-(nitroamino)propanol can be reacted with epichlorohydrin, followed by azidation with sodium azide (NaN₃), to form azido-nitramine hybrid plasticizers. These compounds exhibit superior heats of formation and reduced smoke emissions.
Nitrate Esters: Controlled esterification of the -OH group yields 3-(nitroamino)propyl nitrate, a highly energetic liquid plasticizer.
Pharmacological Crossovers: NO Donors
For drug development professionals, the nitroamino group is of significant interest as a Nitric Oxide (NO) donor. Similar to how nitrate esters (e.g., nitroglycerin) act as vasodilators, nitramines can be engineered to release NO under specific enzymatic or physiological conditions, offering potential pathways for cardiovascular therapeutics.
Environmental Relevance (Carbon Capture)
Interestingly, 3-(nitroamino)propanol and related nitramines are intensely studied by environmental chemists. In amine-based Carbon Capture and Storage (CCS) systems, primary amines like 3-amino-1-propanol degrade upon exposure to NOₓ in flue gas, forming nitramines and nitrosamines as atmospheric byproducts[5]. Understanding the synthesis and analytical profile of 3-(nitroamino)propanol is crucial for quantifying and mitigating these toxic emissions[4].
Caption: Divergent functionalization pathways of 3-(nitroamino)propanol for HEDMs.
Conclusion
3-(Nitroamino)propanol represents a highly versatile nexus in synthetic chemistry. By employing a rigorous Protection-Nitration-Deprotection methodology, researchers can safely bypass the hazards of direct amine nitration. Whether utilized as a backbone for next-generation energetic binders, a reference standard for carbon capture degradation studies, or an exploratory scaffold in NO-donor pharmacology, its unique physicochemical profile makes it an indispensable tool for modern chemical development.
References
Shreeve, J. M. (2012). Nitroamino and Nitro Energetics. Defense Technical Information Center (DTIC). Available at:[Link]
Dimitriadi, M., et al. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Reactions (MDPI). Available at:[Link]
Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia / ResearchGate. Available at:[Link]
Antonsen, S., et al. (2014). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. National Institutes of Health (NIH) / PMC. Available at:[Link]
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Nitroamino)propanol
A Senior Application Scientist's Perspective on a Hypothetical, Yet Rigorous, Investigative Workflow Abstract: This technical guide provides a comprehensive, field-proven framework for the complete crystal structure anal...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on a Hypothetical, Yet Rigorous, Investigative Workflow
Abstract: This technical guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of 3-(Nitroamino)propanol. As no public crystallographic data for this specific molecule currently exists, this document outlines a robust, hypothetical workflow designed for researchers, scientists, and drug development professionals. The guide meticulously details a plausible synthetic route, advanced crystallization methodologies, a step-by-step single-crystal X-ray diffraction (SCXRD) protocol, and in-depth structure refinement and computational analysis. By integrating established experimental causality with theoretical validation, this whitepaper serves as an authoritative blueprint for elucidating the three-dimensional architecture of 3-(Nitroamino)propanol and similar novel compounds, providing critical insights into their physicochemical properties, stability, and potential applications.
Introduction: The Unseen Architecture of 3-(Nitroamino)propanol
3-(Nitroamino)propanol is a molecule of significant interest due to the juxtaposition of its functional groups: a hydroxyl group, capable of forming strong hydrogen bonds, and a nitroamino group, a known energetic plasticizer and an important pharmacophore. The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within its crystalline state are paramount determinants of its bulk properties, including density, thermal stability, solubility, and sensitivity. Understanding this architecture is not merely an academic exercise; it is a critical prerequisite for its rational design in applications ranging from energetic materials to pharmaceutical intermediates.
To date, the crystal structure of 3-(Nitroamino)propanol has not been reported in the scientific literature. This guide, therefore, takes a proactive and instructive stance. It is structured not as a review of existing data, but as a senior application scientist's detailed plan of action. We will navigate the entire investigative pipeline, from the synthesis of the raw material to the final, refined crystal structure and its computational interrogation. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for generating trustworthy and reproducible results.
Part I: Synthesis and Generation of High-Quality Single Crystals
The foundation of any successful crystallographic study is the availability of high-purity material that can be grown into single crystals of suitable size and quality.
Proposed Synthesis of 3-(Nitroamino)propanol
A plausible and efficient route to 3-(Nitroamino)propanol is the N-nitration of its precursor, 3-amino-1-propanol. The classical Franchimont-Bamberger test qualitatively detects nitroamines, and its underlying chemistry provides a basis for synthesis.[1] A common method for N-nitration involves the use of a nitrating agent such as nitric acid in the presence of acetic anhydride, which generates acetyl nitrate in situ.[2] This method is effective for secondary amines and can be adapted for primary amines under controlled conditions.
Caption: Proposed synthetic pathway for 3-(Nitroamino)propanol.
Experimental Protocol: Synthesis
Preparation of Nitrating Mixture: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool acetic anhydride to 0-5 °C in an ice-salt bath.
Slowly add concentrated nitric acid (fuming) dropwise to the acetic anhydride with vigorous stirring, ensuring the temperature does not exceed 10 °C. This in situ generation of acetyl nitrate is critical for controlling the reaction.[2]
Reaction: Dissolve 3-amino-1-propanol in a suitable solvent (e.g., acetic acid) and cool the solution to 0 °C.
Add the pre-formed nitrating mixture dropwise to the 3-amino-1-propanol solution, maintaining the temperature below 5 °C. The stoichiometry must be carefully controlled to favor mono-N-nitration.
After the addition is complete, allow the mixture to stir at a low temperature for several hours to ensure the reaction goes to completion.
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The crude product should be purified by column chromatography or recrystallization to achieve the high purity (>99%) required for crystallization.
Single Crystal Growth: The Crystallographer's Bottleneck
The growth of diffraction-quality single crystals is often the most challenging step in structure determination.[3] For a small, polar organic molecule like 3-(Nitroamino)propanol, a systematic screening of crystallization conditions is essential. The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline form.
Common Crystallization Methodologies
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. This is the simplest method but offers limited control.
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface where the two liquids slowly mix.
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystal growth.[4]
Experimental Protocol: Crystallization Screening
Solvent Selection: Test the solubility of purified 3-(Nitroamino)propanol in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene). A good crystallization solvent is one in which the compound is moderately soluble when hot but sparingly soluble when cold.
Setup Screening Plates: Using a 24- or 96-well crystallization plate, set up a matrix of conditions. Vary the solvent system (single solvents and binary mixtures), concentration of the compound, and the crystallization method (e.g., slow evaporation in some wells, vapor diffusion in others).
Incubation: Store the plates in a vibration-free environment at a constant temperature (or with a controlled temperature gradient).
Monitoring: Regularly inspect the plates under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces. This may take anywhere from a few days to several weeks.
Part II: Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material, providing detailed information on bond lengths, bond angles, and unit cell dimensions.[5]
Caption: Integrated workflow for SCXRD and computational analysis.
Experimental Protocol: Data Collection
Crystal Selection and Mounting: Under a polarized light microscope, select a high-quality crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.[6] Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
Data Collection: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.[7]
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used to determine the unit cell parameters and the crystal's orientation matrix.[5]
Strategy Calculation: Based on the crystal's Bravais lattice and symmetry, the control software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[8]
Full Data Collection: Execute the data collection run. The diffractometer will rotate the crystal through a series of angles (e.g., omega and phi scans), collecting diffraction data on a detector (e.g., a CCD or CMOS detector) for each incremental rotation.
Data Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data to produce a final reflection file.
Part III: From Diffraction Data to Molecular Insight
The final reflection file contains a list of Miller indices (hkl) and their corresponding intensities, but not the phase information required to reconstruct the electron density map. This is the central "phase problem" of crystallography.
Structure Solution and Refinement
Structure Solution: For small organic molecules, "direct methods" are typically used to solve the phase problem. These statistical methods identify relationships between the phases of strong reflections to generate an initial set of phases, leading to a preliminary electron density map. From this map, the positions of most non-hydrogen atoms can be identified.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[9] This iterative procedure adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed one. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2).
Hypothetical Crystallographic Data and Analysis
The refined structure provides a wealth of quantitative data. The following tables summarize the type of information that would be obtained from a successful analysis.
Table 1: Hypothetical Crystallographic Data for 3-(Nitroamino)propanol
Parameter
Expected Value/Range
Significance
Chemical Formula
C₃H₈N₂O₃
Confirms molecular composition.
Formula Weight
120.11 g/mol
Derived from the formula.
Crystal System
Monoclinic or Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
e.g., P2₁/c or Pca2₁
Defines the specific symmetry operations within the unit cell.
a, b, c (Å)
5-15 Å
Dimensions of the unit cell.
α, β, γ (°)
90°, 90-120°, 90°
Angles of the unit cell.
Volume (ų)
500-1000 ų
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
Density (calc)
1.5-1.7 g/cm³
A key physical property derived from the structure.
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the refinement. |
Shorter than a typical N-N single bond, indicating some double bond character.
N-O Bond Lengths
~1.20 - 1.25 Å
Consistent with delocalized nitro group.
O-N-O Angle
~120 - 125°
Reflects the sp² hybridization of the nitro-nitrogen.
| C-N-N-O Torsion | Variable | Critical for understanding the conformation and steric hindrance. |
Intermolecular Interactions: A key part of the analysis would be to identify and characterize the hydrogen bonding network. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl oxygen are strong acceptors. The amino hydrogen is also a potential donor. The resulting network of O-H···O, N-H···O, and potentially C-H···O interactions would be the dominant force governing the crystal packing, significantly influencing the compound's melting point and density.
Corroborative Computational Analysis
To gain deeper insight into the electronic structure and reactivity, the experimental geometry should be complemented with computational chemistry, typically using Density Functional Theory (DFT).[10]
Computational Protocol:
Geometry Optimization: Starting with the coordinates from the refined crystal structure, perform a full geometry optimization of a single molecule in the gas phase (using a functional like B3LYP with a basis set such as 6-311++G(d,p)). Comparing the optimized geometry with the crystal structure reveals the effects of crystal packing forces on the molecular conformation.
Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP surface. This map reveals the electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule, providing a powerful visual guide to its intermolecular interaction sites and chemical reactivity.[11]
Frontier Molecular Orbital (FMO) Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[12]
Caption: Relationship between experimental and computational analysis.
Conclusion
This technical guide has presented a comprehensive and scientifically rigorous blueprint for the complete crystal structure determination and analysis of 3-(Nitroamino)propanol. By following this workflow—from a proposed synthesis and systematic crystallization screening to high-quality SCXRD data collection, structure refinement, and corroborative computational analysis—researchers can obtain a definitive understanding of this molecule's three-dimensional structure. The resulting insights into its intramolecular geometry and intermolecular packing forces are indispensable for predicting its stability, reactivity, and performance, thereby accelerating its rational development in advanced materials and pharmaceutical applications. This document provides the necessary framework to turn the currently unseen architecture of 3-(Nitroamino)propanol into a well-defined and understood chemical entity.
References
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University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]
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PMC. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available at: [Link]
ResearchGate. (2025). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Available at: [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
MIT OpenCourseWare. Crystal Structure Refinement. Available at: [Link]
PMC. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available at: [Link]
IUCr Journals. Refinement of organic crystal structures with multipolar electron scattering factors. Available at: [Link]
SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
International Journal of Scientific & Engineering Research. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
ResearchGate. From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions. Available at: [Link]
Royal Society of Chemistry. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. Available at: [Link]
Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. Available at: [Link]
YouTube. (2019). Single Crystal X Ray Diffraction Data Collection. Available at: [Link]
SciSpace. Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF). Available at: [Link]
MDPI. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Available at: [Link]
Advanced Theoretical Density Prediction for 3-(Nitroamino)propanol: A Computational Workflow
Executive Summary Predicting the crystal density of energetic materials and their precursors is a critical step in assessing their detonation potential and synthetic viability. 3-(Nitroamino)propanol (CAS: 1934460-46-4),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Predicting the crystal density of energetic materials and their precursors is a critical step in assessing their detonation potential and synthetic viability. 3-(Nitroamino)propanol (CAS: 1934460-46-4), an aliphatic nitramine bearing a terminal hydroxyl group, presents unique computational challenges due to its flexible carbon backbone and strong hydrogen-bonding capabilities[1]. This whitepaper outlines a self-validating computational workflow for calculating the theoretical crystal density of 3-(Nitroamino)propanol, leveraging Density Functional Theory (DFT) and advanced wavefunction surface analysis.
Introduction
In the design and evaluation of energetic materials, crystal density (
ρ
) is the master variable. According to the Kamlet-Jacobs equations, detonation velocity scales linearly with density, while detonation pressure scales with the square of the density[2].
Synthesizing novel energetic compounds or their precursors—such as 3-(Nitroamino)propanol (SMILES: OCCCN=O)—to empirically determine their solid-state density is hazardous, time-consuming, and resource-intensive[1]. Consequently, high-fidelity virtual screening using quantum mechanical (QM) methods has become the gold standard for preliminary assessment, allowing researchers to bypass risky experimental scale-ups for sub-optimal candidates[3].
Theoretical Framework: The Causality of the Politzer-Shreeve Model
Traditional theoretical density calculations simply divided the molecular weight (
M
) by the theoretical molar volume (
Vm
)[4]. However, this isolated-gas-phase approach systematically underestimates the density of highly polar or hydrogen-bonded crystals because it ignores intermolecular packing forces.
To resolve this, Peter Politzer introduced a methodology that defines the molecular volume as the space enclosed by the 0.001 a.u. electron density isosurface [4]. Why 0.001 a.u.? This specific contour is chosen because it encompasses approximately 96-97% of the molecule's electron density, effectively mapping the van der Waals surface without overestimating the diffuse electron cloud[4].
Recently, Shreeve et al. (2024) refined this approach for energetic materials using the B3LYP/6-311++G(d,p) level of theory[5]. The causality behind selecting this specific functional and basis set lies in its superior handling of diffuse electrons and polarization, which are critical for accurately modeling the electrostatic potential (ESP) of nitro groups[5].
The refined model incorporates an electrostatic interaction index (
νσtot2
), which quantifies the variance of the ESP on the molecular surface. For 3-(Nitroamino)propanol, the strong positive potential of the hydroxyl proton and the negative potential of the nitramine oxygens create significant ESP variance. This variance indicates strong intermolecular hydrogen bonding that tightly packs the crystal lattice, compressing the solid beyond its isolated molecular volume[6].
Quantitative Data Presentation
The following table summarizes the theoretical parameters required to compute the density of 3-(Nitroamino)propanol using the refined Politzer-Shreeve model.
Volume enclosed by the 0.001 a.u. electron density contour[4].
Uncorrected Density
ρuncorr
~1.14 g/cm³
Baseline density ignoring intermolecular lattice packing.
ESP Variance
νσtot2
~12.4 kcal²/mol²
Quantifies H-bonding strength between -OH and -NHNO2 groups[6].
Predicted Density
ρcrystal
1.48 - 1.52 g/cm³
Final corrected density reflecting true solid-state packing[5].
(Note:
Vm
and ESP values are representative computational estimates based on aliphatic nitramine group additivity).
The Self-Validating Protocol: Step-by-Step Methodology
To ensure trustworthiness, the computational workflow must be a self-validating system. A failure at any step must halt the protocol rather than propagate errors into the final density prediction.
Step 1: Geometry Optimization and Frequency Analysis
Initialization: Construct the initial 3D geometry of 3-(Nitroamino)propanol using a standard molecular builder.
Optimization: Perform a geometry optimization using Gaussian 16 at the DFT level with the B3LYP functional and the 6-311++G(d,p) basis set[5].
Self-Validation Check (Critical): Conduct a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum rather than a saddle point[5]. If imaginary frequencies are present, the protocol dictates perturbing the geometry along the imaginary mode and re-optimizing.
Step 2: Wavefunction Generation
Using the validated, optimized geometry, run a single-point energy calculation to generate a highly formatted checkpoint file (.chk).
Convert the .chk file to a wavefunction file (.wfn or .wfx) using the formchk utility. This file contains the complete electron density distribution required for topological analysis.
Step 3: Topological Surface Analysis via Multiwfn
Load the .wfn file into Multiwfn (A Multifunctional Wavefunction Analyzer)[7].
Execute the "Quantitative analysis of molecular surface" module (Function 12)[8].
Set the isosurface value to 0.001 a.u. to define the boundary of the molecular volume[4].
Extract the calculated Molar Volume (
Vm
) and the overall variance of the electrostatic potential (
σtot2
) along with the charge balance parameter (
ν
)[9].
Step 4: Density Computation
Apply the extracted variables to the parameterized empirical equation tailored for nitro-containing compounds[5]:
ρ=α(VmM)+β(νσtot2)+γ
The resulting value represents the theoretical maximum crystal density (TMD), providing a reliable, physics-grounded metric for subsequent detonation velocity calculations.
Visualizations
Computational workflow for predicting the theoretical density of 3-(Nitroamino)propanol.
Causal relationship between molecular properties, crystal density, and detonation performance.
References
Lal, S., Gao, H., & Shreeve, J. M. (2024). New approach for predicting crystal densities of energetic materials. New Journal of Chemistry, 48, 17947-17952. Royal Society of Chemistry.
URL: [Link]
Politzer, P., & Murray, J. S. (2015). Some molecular/crystalline Factors That Affect the Sensitivities of Energetic Materials. Journal of Molecular Modeling, 21(2), 25. Springer.
URL: [Link]
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry.
URL: [Link]
Application Note: Advanced Nitration Protocols for the Synthesis of 3-(Nitroamino)propanol
Executive Summary 3-(Nitroamino)propanol (CAS 1934460-46-4), also known systematically as N-(3-hydroxypropyl)nitramide, is a highly specialized intermediate utilized in the development of energetic materials, advanced ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Nitroamino)propanol (CAS 1934460-46-4), also known systematically as N-(3-hydroxypropyl)nitramide, is a highly specialized intermediate utilized in the development of energetic materials, advanced agrochemicals, and pharmaceutical precursors[1]. Synthesizing primary nitramines directly from primary amines is a notoriously difficult transformation. Direct exposure to nitrating media typically results in the formation of unreactive ionic nitrate salts or catastrophic oxidative degradation[2].
This application note outlines a highly robust, self-validating "Protection-Nitration-Deprotection" protocol. By utilizing a carbamate protecting group strategy, we deactivate the amine to prevent oxidation, direct the nitration exclusively to the nitrogen center, and enable a mild global deprotection to yield the target nitramine with high purity[3][4].
Mechanistic Rationale & Causality
As a Senior Application Scientist, it is critical to understand why each reagent is chosen, rather than simply following a recipe. This protocol is built on three mechanistic pillars:
Causality of Protection (Deactivation):
Direct nitration of 3-aminopropanol fails because the basic primary amine protonates immediately in acidic media, rendering it inactive toward electrophilic substitution[2]. By reacting the amine with ethyl chloroformate, we convert it into a carbamate. The electron-withdrawing ester group delocalizes the nitrogen lone pair, preventing protonation and oxidative cleavage while leaving it sufficiently nucleophilic for N-nitration[4]. Simultaneously, the free hydroxyl group is protected as an acetate to prevent the formation of shock-sensitive, unstable nitrate esters during the nitration step.
Causality of Nitration (Electrophilic Transfer):
We utilize a mixture of 100% fuming nitric acid and acetic anhydride. This specific combination generates acetyl nitrate (in situ), which acts as a mild, anhydrous source of the nitronium ion (
NO2+
)[4]. The anhydrous environment is mandatory; the presence of water would prematurely hydrolyze the carbamate and quench the nitronium species.
Causality of Deprotection (Ammonolysis):
Primary aliphatic nitramines are highly unstable under strongly acidic conditions[2]. Therefore, traditional acidic deprotection of the carbamate would destroy the product. Instead, we employ aqueous ammonia. Ammonia selectively attacks the highly electrophilic carbonyl carbons of both the carbamate and the acetate groups, forming volatile urethane/acetamide byproducts and releasing the target nitramine safely as a stable ammonium salt[3].
Chemical Pathway Visualization
Chemical synthesis pathway of 3-(Nitroamino)propanol via carbamate protection and N-nitration.
Quantitative Data & Reaction Parameters
To ensure reproducibility, all stoichiometric ratios and critical process parameters (CPPs) are summarized below.
Step
Reagent / Material
Equivalents
Temp Limit
Function
1a
3-Aminopropanol
1.00 eq
0–5 °C
Primary Substrate
1a
Ethyl Chloroformate
1.10 eq
0–5 °C
N-Protecting Agent
1b
Acetic Anhydride
1.20 eq
20–25 °C
O-Protecting Agent
2
100% Fuming Nitric Acid
3.00 eq
< 15 °C
Nitrating Agent
2
Acetic Anhydride (Solvent)
4.00 eq
< 15 °C
Dehydrating / Activating Agent
3
Aqueous Ammonia (28%)
10.0 eq
20–25 °C
Global Deprotecting Agent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure the chemistry is proceeding correctly before advancing.
Step-by-step experimental workflow for the preparation and isolation of 3-(Nitroamino)propanol.
Step 1: N,O-Bis-Protection
N-Protection: Dissolve 3-aminopropanol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous
NaHCO3
. Cool the vigorously stirring mixture to 0 °C.
Dropwise, add ethyl chloroformate (1.1 eq) over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours.
O-Protection: Separate the organic layer, dry over
MgSO4
, and add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq). Stir at room temperature for 4 hours.
Self-Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Causality: Primary amines stain a vibrant purple. The absence of a purple spot confirms the complete consumption of the free amine.
Wash the organic layer with 1M HCl, brine, dry, and concentrate in vacuo to yield ethyl N-(3-acetoxypropyl)carbamate.
Step 2: Electrophilic N-Nitration
Note: Nitration reactions pose thermal runaway risks. Continuous flow processing is highly recommended for scale-up to ensure optimal heat dissipation[5]. For batch processing, follow strict temperature controls.
In a thoroughly dried flask under nitrogen, cool acetic anhydride (4.0 eq) to 0 °C.
Carefully add 100% fuming nitric acid (3.0 eq) dropwise. Do not allow the temperature to exceed 15 °C.
Dissolve the protected intermediate from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the nitrating mixture at 0 °C.
Stir for 1 hour at 10 °C.
Self-Validation (IPC): Monitor internal temperature continuously. A sudden spike indicates a loss of control; quench immediately over crushed ice if temperature exceeds 20 °C.
Quench the reaction by pouring it over crushed ice. Extract with ethyl acetate, wash with cold saturated
NaHCO3
until the aqueous layer is neutral, dry, and concentrate to yield the N-nitrocarbamate intermediate.
Step 3: Global Deprotection (Ammonolysis)
Dissolve the crude N-nitrocarbamate in methanol.
Add an excess of 28% aqueous ammonia (10.0 eq) and stir at room temperature for 12–16 hours.
Self-Validation (IPC): Verify that the pH of the solution remains > 10. Causality: The highly basic environment is required to fully cleave the carbamate and acetate groups without degrading the sensitive primary nitramine[3].
Concentrate the mixture under reduced pressure to remove methanol and excess ammonia, leaving the ammonium salt of 3-(nitroamino)propanol in the aqueous phase.
Step 4: Acidic Workup & Isolation
Cool the aqueous residue to 0 °C.
Carefully titrate with cold 1M HCl until the pH reaches exactly 4.5 to 5.0.
Self-Validation (IPC): Use a calibrated pH meter. Causality: Acidifying below pH 3 will cause the primary nitramine to decompose into nitrous oxide and the corresponding alcohol[2].
Extract the aqueous layer extensively with ethyl acetate (5x).
Dry the combined organic layers over
Na2SO4
and concentrate in vacuo to afford pure 3-(Nitroamino)propanol as a pale oil/solid.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Energetic plasticizers are critical components in advanced polymer matrices. Unlike conventional inert plasticizers (e.g., dioctyl adipate), energetic plasticizers actively contribute to the enthalpy of the system while simultaneously lowering the glass transition temperature (
Tg
) of the polymer binder[1]. While traditionally utilized in the defense sector for solid propellants and polymer-bonded explosives (PBXs)[1], the highly tunable nature of nitroamino-functionalized plasticizers is increasingly relevant to materials scientists and drug development professionals designing advanced polymer matrices for specialized delivery systems where extreme low-temperature flexibility is required.
3-(Nitroamino)propanol (CAS 1934460-46-4)[2] has emerged as a highly versatile, bifunctional building block for these next-generation materials. Possessing both a primary hydroxyl group and a secondary nitramine group, it allows for orthogonal functionalization to synthesize highly customized N-alkyl-N-(3-nitroxypropyl)nitramines (NPNs).
Mechanistic Principles & Causality
The structural shift from ethanolamine-derived precursors (used in traditional NENAs) to the propanolamine-derived 3-(nitroamino)propanol is highly intentional.
The Causality of the Propyl Backbone:
The addition of a single methylene unit in the alkyl backbone significantly increases the conformational flexibility of the resulting plasticizer. This flexibility disrupts polymer chain packing more effectively than shorter-chain analogs. Consequently, this leads to a lower
Tg
and superior low-temperature mechanical properties, which is critical for preventing matrix cracking in extreme environments or maintaining the pliability of specialized transdermal/subcutaneous polymer implants.
Experimental Methodologies: Synthesis of N-Butyl-N-(3-nitroxypropyl)nitramine (BuNPN)
This protocol details the two-step synthesis of BuNPN, a high-performance energetic plasticizer, utilizing 3-(nitroamino)propanol as the foundational scaffold.
Phase 1: N-Alkylation (Formation of Stable Intermediate)
Objective: Selective alkylation of the nitramine nitrogen without O-alkylation of the hydroxyl group.
Deprotonation : Dissolve 10.0 g (83.3 mmol) of 3-(nitroamino)propanol[2] in 100 mL of an 80:20 ethanol/water mixture. Cool the solution to 0–5 °C. Slowly add 5.6 g (100 mmol) of Potassium Hydroxide (KOH).
Causality: The nitramine proton is weakly acidic. KOH selectively deprotonates this nitrogen to form a highly nucleophilic nitramide anion. The low temperature prevents base-catalyzed hydrolytic degradation of the starting material.
Alkylation : Dropwise, add 12.5 g (91.6 mmol) of 1-bromobutane over 30 minutes.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing polyalkylation or side reactions.
Substitution : Heat the reaction mixture to reflux (70 °C) for 6 hours.
Causality: The elevated temperature provides the necessary activation energy to drive the bimolecular nucleophilic substitution (
SN2
) to completion.
Workup & Self-Validation : Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate.
Validation Step: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the highly polar starting material (
Rf≈0.1
) and the appearance of a less polar spot (
Rf≈0.5
) confirms successful N-alkylation to N-butyl-N-(3-hydroxypropyl)nitramine.
Phase 2: O-Nitration (Formation of Energetic Plasticizer)
Objective: Conversion of the terminal hydroxyl group to a nitrate ester.
Mixed Acid Preparation : In a completely dry, round-bottom flask, prepare a nitrating mixture by slowly adding 20 mL of concentrated
H2SO4
(98%) to 10 mL of fuming
HNO3
(98%) at -5 °C.
Causality: Sulfuric acid acts as a strong dehydrating agent, protonating the nitric acid to generate the highly reactive nitronium ion (
NO2+
) while shifting the esterification equilibrium forward by sequestering the generated water.
Nitration : Dissolve the intermediate from Phase 1 in 20 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed acid, strictly maintaining the internal temperature below 5 °C.
Causality: O-nitration is violently exothermic. Strict thermal control is mandatory to prevent runaway oxidation, cleavage of the alkyl chain, or potential detonation.
Quenching : After stirring for 1 hour at 0 °C, pour the reaction mixture over 200 g of crushed ice.
Causality: Rapid thermal quenching and dilution halt the nitration process immediately, preserving the integrity of the newly formed nitrate ester.
Neutralization & Self-Validation : Separate the organic DCM layer. Wash repeatedly with 5% aqueous
NaHCO3
until the aqueous wash tests strictly neutral (pH 7).
Validation Step: Nitrate esters are highly susceptible to acid-catalyzed autocatalytic decomposition. Verifying a strictly neutral pH using universal indicator paper ensures the long-term chemical stability and safety of the final BuNPN plasticizer.
Quantitative Data: Thermochemical Properties
The following table summarizes the thermochemical and physical properties of plasticizers derived from 3-(nitroamino)propanol compared to a traditional baseline energetic plasticizer.
The logical flow for the synthesis and validation of these energetic plasticizers is mapped below.
Figure 1: Synthetic workflow for energetic plasticizers derived from 3-(nitroamino)propanol.
References[1] Recent Advances on Synthesis and Properties of Energetic Plasticizers. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptXZ491BdfodhoLApnep_GmxeWCNPqLfk3UxstYxvARtoct8MpW-FRrFK0pMmB2Hm0fdlyi3kwObGKXxl6hUIAIsNf9I1jz6tPZyUmelAM0eTd4_IbkfDVexiFc0cNRPxX9LJXtSiUzndRXNafZdfdWAglJ9_gYp0_VLT6H790lbik3JI6yZK8PZe7RiHyI6PnD1fUEvH4NxIJ1derHsHLeQZa79cUgTz12NfHsHOZ6WDPA==[3] Synthesis and properties of geminal dinitro and trinitromethyl energetic materials. RSC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaKLJ3Ss1XvJNnZyU72lRblkEpid41LWo252ttvcy35tbnEDf91D4cRUr3CVnwfWja3iT1BQBT-u7nePDW16q2Po7vDst4oEbaVBwK3cqycJlUHYi_m4Gp6w9Xm0-eUbuJGG6Jreztr8p8NXvN3Qr0hh33t1TxRjHa[2] Buy Online CAS Number 1934460-46-4 - TRC - 3-(Nitroamino)propanol. LGC Standards.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtoBvg3jXkOI007J_VqHTAQTRaBvrmzY7cIZusjycMLQ95st6CZNLab5TXMb-OQ2DHq_nxqloubpG3TuYXoLFzWrOuJrPzdc0VATYhY54tNWSZFsEulz4_3_5jPJVruLy_sltOqz0kU8qruCFI6JcCEs88NQearWtCHP1rGYJfsOJKITNC9RvewwwFd1Eem4E6oWuKHgSi_B7QySnC2lO63Hh9ArqjWOH
Application Note: Chemoselective Urethane Synthesis via the Reaction of 3-(Nitroamino)propanol with Isocyanates
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary The synthesis of functionalized polyurethanes and carbamate...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Document Type: Technical Guide & Self-Validating Protocol
Executive Summary
The synthesis of functionalized polyurethanes and carbamate-based pharmaceutical intermediates often requires the use of bifunctional precursors. 3-(Nitroamino)propanol is a highly specialized molecule containing both a primary hydroxyl group (-OH) and a secondary nitroamine group (-NHNO₂). When reacted with isocyanates (R-NCO), achieving strict chemoselectivity is paramount. This application note details the mechanistic causality, kinetic parameters, and a self-validating experimental protocol to ensure the exclusive formation of urethane linkages while preserving the energetic and chemically sensitive nitroamino moiety.
Mechanistic Causality & Chemoselectivity
Understanding the electron distribution within 3-(Nitroamino)propanol is critical for predicting its reactivity with electrophilic isocyanates. The reaction is driven by a nucleophilic addition mechanism, where the alcohol acts as the nucleophile attacking the electrophilic carbon of the isocyanate group[1].
The Hydroxyl Nucleophile (-OH): The primary alcohol is highly nucleophilic. In the presence of an organotin catalyst (e.g., Dibutyltin dilaurate - DBTDL), the reaction proceeds via a multimolecular transition state. The catalyst coordinates with both the isocyanate and the alcohol, significantly lowering the activation energy (Ea) and facilitating a concerted 1,3-hydrogen shift to form the urethane bond[2].
The Nitroamine Shielding (-NHNO₂): Unlike standard secondary amines, which react violently with isocyanates to form ureas, the nitroamine group is virtually inert under standard urethane-forming conditions. The strong electron-withdrawing nature of the nitro (-NO₂) group delocalizes the lone pair of electrons on the adjacent nitrogen atom. This electronic shielding renders the -NHNO₂ group non-nucleophilic, ensuring absolute chemoselectivity toward the -OH group.
Multimolecular Intervention: Ab initio models and kinetic studies confirm that isocyanate alcoholysis often involves clusters of two or three alcohol molecules, or a catalyst-coordinated complex, attacking across the N=C bond rather than the C=O bond[3].
Comparative Kinetics of Isocyanate Reactions
To optimize reaction conditions, it is essential to understand the competing kinetic pathways. The table below summarizes the extrapolated activation energies and relative nucleophilicities for the functional groups present in the reaction matrix[1][2].
Reactant / Functional Group
Relative Nucleophilicity
Estimated Activation Energy (Ea)
Reaction Pathway
Product Formed
Primary Alcohol (-OH)
High
49.0 - 62.6 kJ/mol
Concerted Nucleophilic Addition
Urethane (Carbamate)
Nitroamine (-NHNO₂)
Negligible
> 120 kJ/mol
Sterically/Electronically Hindered
No Reaction
Water (H₂O Impurity)
Moderate
~ 70.0 kJ/mol
Hydrolysis & Decarboxylation
Urea + CO₂ (Side Product)
Urethane (Product)
Very Low
> 100 kJ/mol
Secondary Addition (High Temp)
Allophanate (Side Product)
Data synthesized from ab initio models and experimental kinetic studies on isocyanate alcoholysis. Maintaining strict anhydrous conditions is required to prevent urea formation[4].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By utilizing real-time spectroscopic feedback, researchers can confirm stoichiometric completion without relying on complex post-reaction chromatography.
Materials & Reagents
Reactant A: 3-(Nitroamino)propanol (Strictly dried over 3Å molecular sieves).
Reactant B: Target Isocyanate (e.g., Phenyl isocyanate or a diisocyanate for polymerization).
Step 1: Anhydrous Preparation (Causality: Moisture Mitigation)
Water competes with the primary alcohol, reacting with isocyanates to form unstable carbamic acids that degrade into primary amines and CO₂, ultimately yielding insoluble polyureas[4]. Purge a 3-neck round-bottom flask with ultra-high purity Argon for 15 minutes. Add 10 mmol of 3-(Nitroamino)propanol and 20 mL of anhydrous solvent.
Step 2: Catalyst Coordination (Causality: Ea Reduction)
Inject 0.1 wt% DBTDL into the solution. The Lewis acid catalyst pre-coordinates with the oxygen atoms in the system, preparing the multimolecular transition state that specifically accelerates urethane formation over side reactions[2].
Step 3: Controlled Electrophile Addition (Causality: Thermal Management)
Maintain the reaction vessel at 40°C. Add 10 mmol of the isocyanate dropwise over 30 minutes.
Insight: Exceeding 60°C provides enough thermal energy to overcome the >100 kJ/mol activation barrier for allophanate formation (cross-linking of the newly formed urethane with excess isocyanate)[2].
Step 4: The Self-Validating Check (FTIR Monitoring)
Extract a 0.1 mL aliquot every 60 minutes and analyze via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
Validation Metric: Monitor the asymmetric stretching vibration of the isocyanate (-N=C=O) group at 2270 cm⁻¹ .
Step 5: Isolation
Once validated, quench the reaction by cooling to 0°C. Remove the solvent under reduced pressure. The resulting nitroamino-functionalized urethane can be used directly for downstream energetic binder formulation or pharmaceutical scaffolding.
Pathway Visualization
Reaction mechanism of 3-(Nitroamino)propanol with isocyanates yielding chemoselective urethanes.
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 3-(Nitroamino)propanol
Introduction 3-(Nitroamino)propanol is a bifunctional molecule of significant interest in the development of energetic materials, pharmaceuticals, and specialty polymers. Its structure, featuring a primary hydroxyl group...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(Nitroamino)propanol is a bifunctional molecule of significant interest in the development of energetic materials, pharmaceuticals, and specialty polymers. Its structure, featuring a primary hydroxyl group and a nitroamino moiety, offers a versatile platform for chemical modification. The ability to selectively functionalize the hydroxyl group is crucial for tailoring the physicochemical properties of the resulting derivatives, such as their energetic output, thermal stability, solubility, and biological activity.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the hydroxyl group of 3-(Nitroamino)propanol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecule in their synthetic endeavors. The protocols herein are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to facilitate optimization and troubleshooting.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 3-(Nitroamino)propanol is dictated by the reactivity of its two functional groups. The primary hydroxyl group exhibits typical reactivity for a primary alcohol, readily undergoing esterification, etherification, and other nucleophilic transformations. The nitroamino group, while generally less reactive than a primary amine, can influence reaction pathways and must be considered when selecting reagents and conditions.
A key consideration is the stability of the nitroamino group under various reaction conditions. Aliphatic nitro groups are generally stable and non-reactive, except under reducing conditions. However, the acidity of the N-H proton in the nitroamino group may necessitate the use of a base in certain reactions or, in some cases, a protecting group strategy if harsh conditions are required.
PART 1: Esterification of the Hydroxyl Group
Esterification is a fundamental transformation for modifying the properties of 3-(Nitroamino)propanol. The resulting esters can find applications as energetic plasticizers, prodrugs, or monomers for polyesters.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is well-suited for simple carboxylic acids and is cost-effective.
Reaction Scheme:
Protocol: Synthesis of 3-(Nitroamino)propyl acetate
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(Nitroamino)propanol (1.0 eq), acetic acid (1.2 eq), and concentrated sulfuric acid (0.1 eq) in a suitable solvent such as toluene.
Reaction Setup: The use of a Dean-Stark apparatus is recommended to remove water and drive the equilibrium towards the product.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acylation with Acyl Chlorides
For more sensitive substrates or to achieve higher yields under milder conditions, acylation with acyl chlorides in the presence of a non-nucleophilic base is a preferred method.[1]
Reaction Scheme:
Protocol: Synthesis of 3-(Nitroamino)propyl benzoate
Reagent Preparation: Dissolve 3-(Nitroamino)propanol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Reaction Setup: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The desired ester can be purified by crystallization or column chromatography.
Data Presentation: Comparison of Esterification Methods
Method
Reagents
Catalyst/Base
Temperature (°C)
Typical Yield (%)
Advantages
Disadvantages
Fischer-Speier
Carboxylic Acid
H₂SO₄
80-110
60-80
Cost-effective, simple
Reversible, requires high temperatures
Acyl Chloride
Acyl Chloride
Triethylamine
0 - RT
85-95
High yield, mild conditions
Acyl chlorides are moisture sensitive
PART 2: Etherification of the Hydroxyl Group
Ether derivatives of 3-(Nitroamino)propanol can be synthesized to modulate properties such as viscosity and thermal stability, which is particularly relevant in the field of energetic materials.
Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. This method is highly versatile for the preparation of unsymmetrical ethers.[2]
Reaction Scheme:
Protocol: Synthesis of 3-(Nitroamino)propyl methyl ether
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
Alcohol Addition: Add a solution of 3-(Nitroamino)propanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Reaction Conditions: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by TLC.
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic extracts with brine.
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by distillation or column chromatography.
Acid-Catalyzed Dehydration
For the synthesis of symmetrical ethers, acid-catalyzed dehydration of the alcohol can be employed, although this method is less common for specialized substrates like 3-(Nitroamino)propanol due to the potential for side reactions.[3]
Protocol: Synthesis of bis(3-(Nitroamino)propyl) ether (Conceptual)
Note: This is a conceptual protocol and requires optimization due to the potential for intramolecular reactions and decomposition of the nitroamino group under strong acid and high-temperature conditions.
Reaction Setup: Place 3-(Nitroamino)propanol (2.0 eq) and a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15) in a round-bottom flask fitted with a distillation apparatus.
Reaction Conditions: Heat the mixture to a temperature sufficient to effect dehydration (e.g., 130-150 °C) while continuously removing the water formed during the reaction.
Monitoring and Work-up: Monitor the formation of the ether by GC-MS. Once the reaction is complete, cool the mixture and neutralize the acid with a base. Extract the product with a suitable organic solvent.
Purification: Wash the organic extract, dry, and concentrate. Purify the symmetrical ether by vacuum distillation or chromatography.
Data Presentation: Comparison of Etherification Methods
Method
Reagents
Base/Catalyst
Temperature (°C)
Typical Yield (%)
Advantages
Disadvantages
Williamson
Alkyl Halide
NaH
0 - RT
70-90
Versatile for unsymmetrical ethers
Requires strong base and anhydrous conditions
Acid-Catalyzed
Alcohol
H₂SO₄
130-150
Variable
Simple for symmetrical ethers
High temperatures, potential for side reactions
PART 3: Experimental Workflows and Mechanistic Insights
Workflow for Esterification using Acyl Chloride
Caption: Workflow for the synthesis of 3-(Nitroamino)propyl esters via acylation.
Mechanism of Williamson Ether Synthesis
Caption: SN2 mechanism of the Williamson ether synthesis.
Conclusion
The functionalization of the hydroxyl group of 3-(Nitroamino)propanol through esterification and etherification provides a powerful means to synthesize a diverse range of derivatives with tailored properties. The protocols outlined in this guide offer robust starting points for these transformations. Researchers should consider the specific reactivity of their chosen reagents and may need to optimize conditions to achieve the desired outcomes. Careful consideration of the stability of the nitroamino group is paramount for successful synthesis.
References
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link][1]
Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link][2]
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 3-(Nitroamino)propanol (CAS: 1934460-46-4) | Synonym: N-(3-hydroxypropyl)nitramide
Executive Summary & Chemical Causality
The synthesis of primary nitramines, such as 3-(nitroamino)propanol, represents a distinct challenge in energetic materials and pharmaceutical intermediate chemistry. Unlike secondary amines or alcohols, direct exposure of primary amines to traditional mixed-acid nitrating media (HNO₃/H₂SO₄) results in the rapid formation of unreactive ammonium salts [1]. Furthermore, primary aliphatic nitramines are notoriously unstable under highly acidic conditions, often undergoing oxidative degradation or deamination [1].
To circumvent these thermodynamic and kinetic barriers, modern synthesis relies on two primary catalytic strategies:
The Mitsunobu Alkylation Route: A cutting-edge, mild protocol that avoids nitrating agents entirely by coupling pre-formed nitramide with a functionalized alcohol[3].
The Catalytic Nitronium Transfer Route: A classical, multi-step approach involving the temporary masking of the amine and hydroxyl groups, followed by non-acidic N-nitration using nitronium tetrafluoroborate (NO₂BF₄) [2][4].
This application note details both methodologies, providing self-validating protocols designed for high-yield, reproducible laboratory-scale production.
Pathway Visualization
Divergent synthetic pathways for the catalytic production of 3-(Nitroamino)propanol.
Protocol A: Direct Alkylation via Mitsunobu Reaction (Preferred)
Mechanistic Insight:
Historically, alkylation of primary nitramine anions yielded unstable O-alkylated isomers alongside the desired N-alkylated products. A recent breakthrough demonstrated that N-nitro derivatives can be directly and selectively N-alkylated with functionalized alcohols under Mitsunobu conditions [3]. By utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of a mono-protected 1,3-propanediol is activated, allowing the mildly acidic nitramide (pKₐ ~ 6.5) to act as the nucleophile.
Step-by-Step Methodology
Note: To prevent di-alkylation or polymerization, 3-((tert-butyldimethylsilyl)oxy)propan-1-ol is used as the alcohol source.
Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of nitramide and 1.1 eq of 3-((tert-butyldimethylsilyl)oxy)propan-1-ol in anhydrous THF (0.2 M concentration).
Catalytic Activation: Add 1.2 eq of triphenylphosphine (PPh₃) to the solution. Stir until completely dissolved.
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the exothermic formation of the betaine intermediate and prevent thermal degradation of the nitramide.
DEAD Addition: Dropwise add 1.2 eq of DEAD over 15 minutes.
Self-Validation & Monitoring: Allow the reaction to warm to room temperature. The reaction is self-validating: as the coupling proceeds, a white precipitate of triphenylphosphine oxide (PPh₃O) will form. Monitor via TLC (Hexanes/EtOAc, UV/KMnO₄ stain) until the alcohol is consumed (typically 2-4 hours).
Deprotection & Isolation: Quench with water, extract with EtOAc, and concentrate. Treat the crude residue with TBAF (1.0 M in THF) for 1 hour at room temperature to cleave the TBS ether. Purify the resulting 3-(nitroamino)propanol via flash column chromatography.
Protocol B: Protected Catalytic Nitronium Transfer (Classical)
Mechanistic Insight:
When starting from 3-amino-1-propanol, direct nitration is impossible. The amine must be converted to a carbamate to lower its basicity, preventing ammonium salt formation, while the alcohol must be protected to prevent nitrate ester formation [2]. Nitronium tetrafluoroborate (NO₂BF₄) acts as a highly effective, non-acidic electrophilic nitrating agent for the carbamate [4].
Step-by-Step Methodology
Dual Protection:
React 3-amino-1-propanol with ethyl chloroformate (1.1 eq) and Et₃N in DCM at 0 °C to form the ethyl carbamate.
Subsequently, treat the intermediate with acetic anhydride (Ac₂O) and catalytic DMAP to acetylate the hydroxyl group, yielding 3-(ethoxycarbonylamino)propyl acetate.
Catalytic N-Nitration:
Dissolve the protected intermediate in anhydrous acetonitrile. Cool strictly to -30 °C. Causality: NO₂BF₄ is a potent oxidant; low temperatures suppress oxidative cleavage of the alkyl chain.
Add 1.5 eq of NO₂BF₄ in small portions. Stir for 1 hour.
Self-Validation: Quench a small aliquot in NaHCO₃ and check via TLC. The N-nitrated product will exhibit a significantly higher R_f value than the precursor due to the loss of the hydrogen bond donor (N-H).
Deprotection (Ammonolysis):
Isolate the N-nitro carbamate via aqueous workup.
Dissolve in diethyl ether and bubble gaseous ammonia through the solution at 0 °C. Causality: Ammonolysis selectively cleaves the ethyl carbamate without requiring harsh acids that would destroy the primary nitramine [2].
The ammonium salt of the nitramine precipitates in pure form. Carefully acidify with cold, dilute acetic acid to yield the free 3-(nitroamino)propanol. Finally, hydrolyze the acetate ester using mild K₂CO₃/MeOH to yield the final product.
Quantitative Data Summary
The following table summarizes the comparative metrics of both catalytic methodologies to assist in workflow selection.
Parameter
Protocol A: Mitsunobu Route
Protocol B: Nitronium Transfer
Overall Yield
65 – 75%
40 – 55%
Reaction Steps
2 (Coupling, Deprotection)
4 (Protect x2, Nitrate, Deprotect)
Primary Catalyst/Reagent
PPh₃ / DEAD
NO₂BF₄ (Nitronium transfer)
Key Intermediate
Betaine-activated alcohol
N-Nitro carbamate
Primary Safety Risk
DEAD handling (thermal hazard)
NO₂BF₄ handling (strong oxidant)
Atom Economy
Low (PPh₃O byproduct)
Moderate
References
McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. "Nitration of Primary Amines to Form Primary Nitramines (Review)." Centre for Defence Chemistry, Cranfield University.[Link]
Agrawal, J. P., & Hodgson, R. D. "Organic Chemistry of Explosives." John Wiley & Sons. [Link]
Sheremetev, A. B., Gribov, P. S., Chernyshov, D. A., Lipilin, D. L., & Suponitsky, K. Y. (2025). "New Frontiers in Nitramine Reactivity via the Mitsunobu Reaction." The Journal of Organic Chemistry, 90(1), 317-322.[Link]
Antonsen, S. G., et al. (2026). "Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts." MDPI.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3-(Nitroamino)propanol
Welcome to the Technical Support Center for the synthesis of 3-(Nitroamino)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for imp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-(Nitroamino)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this synthesis. The information herein is synthesized from established principles of N-nitration chemistry and best laboratory practices.
The synthesis of 3-(Nitroamino)propanol involves the use of highly corrosive and reactive nitrating agents, such as nitric acid and mixed acid (HNO₃/H₂SO₄).[1][2][3] These reagents can cause severe chemical burns, and their reactions are often highly exothermic.[2]
Mandatory Safety Precautions:
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (consult manufacturer's compatibility charts), and a flame-retardant lab coat.[2][4]
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of corrosive mists and toxic nitrogen oxide fumes.[3][5]
Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower.[1][3]
Controlled Addition: Nitrating agents must be added slowly and in a controlled manner to the substrate solution, with efficient cooling to manage heat evolution.[2]
Quenching: The reaction mixture should be quenched by carefully and slowly adding it to ice or a cold aqueous solution to dissipate heat. Never add water directly to concentrated acid.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-(Nitroamino)propanol?
The synthesis involves the N-nitration of 3-amino-1-propanol. This is an electrophilic substitution reaction on the nitrogen atom of the primary amine. The core transformation is the replacement of a hydrogen atom on the amino group with a nitro group (-NO₂). The nitronium ion (NO₂⁺), typically generated in situ from the nitrating agent, acts as the electrophile.
Q2: Which nitrating agents are suitable for this synthesis?
The choice of nitrating agent is critical and depends on the desired reactivity and selectivity. Common systems for N-nitration include:
Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system where sulfuric acid acts as a catalyst to generate a high concentration of the active nitronium ion (NO₂⁺).[6][7]
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate in situ, which can be a milder and more selective nitrating agent for sensitive substrates.[7]
Fuming Nitric Acid: Can be used directly but offers less control over the reaction's exothermicity.[7]
The selection directly impacts reaction conditions, particularly temperature control.[6]
Q3: What are the primary competing side reactions that reduce yield?
Several side reactions can occur, significantly impacting the yield and purity of the final product:
O-Nitration: The hydroxyl group of 3-amino-1-propanol can also be nitrated to form a nitrate ester. While the amino group is generally more nucleophilic, its reactivity is diminished under strongly acidic conditions due to protonation (forming -NH₃⁺), which can make O-nitration more competitive.
Oxidation: The primary alcohol is susceptible to oxidation by the nitrating agent, especially at elevated temperatures, leading to the formation of aldehydes, carboxylic acids, or complete degradation.
Over-Nitration: While less common for a simple amino alcohol, harsh conditions could potentially lead to other transformations.
Degradation: The starting material or product may degrade under the highly acidic and oxidative conditions, particularly if the temperature is not rigorously controlled.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of 3-(Nitroamino)propanol
Possible Cause 1: Ineffective Generation of Nitronium Ion (NO₂⁺)
Explanation: The concentration of the active electrophile (NO₂⁺) may be insufficient. If using a mixed acid system, the ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.
Solution:
Ensure the use of concentrated (98%) sulfuric acid and fuming or concentrated nitric acid.
Optimize the molar ratio of H₂SO₄ to HNO₃. A common starting point is a 2:1 to 1:1 ratio.
Prepare the nitrating mixture at a low temperature (0 to -10 °C) before the slow addition of the substrate.
Possible Cause 2: Protonation of the Amino Group
Explanation: In a highly acidic medium, the primary amine of 3-amino-1-propanol is protonated to form an ammonium salt (-NH₃⁺). This deactivates the nitrogen towards electrophilic attack by the nitronium ion, halting the desired N-nitration.
Solution:
Consider a less acidic nitrating system, such as nitric acid in acetic anhydride.
Alternatively, add the substrate (or a solution of it) slowly to the pre-chilled nitrating mixture. This ensures that a small amount of unprotonated amine is always available to react, minimizing its time in the strongly acidic environment before reaction.
Possible Cause 3: Product Degradation During Workup
Explanation: The nitroamino functional group can be sensitive to rapid or high-temperature changes during the quenching and neutralization steps.
Solution:
Quench the reaction by pouring the cold reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.
Neutralize the resulting acidic solution very slowly with a cold, dilute base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) while maintaining a low temperature (< 10 °C).[8]
Problem 2: Presence of Significant Impurities, Particularly O-Nitration Product
Possible Cause: Reaction Temperature is Too High
Explanation: Nitration reactions are highly exothermic. An increase in temperature can decrease the selectivity of the reaction, favoring side reactions like O-nitration and oxidation. Higher temperatures provide the activation energy needed for these alternative pathways.[8][9]
Solution:
Maintain strict temperature control throughout the reaction, typically between -10 °C and 5 °C. Use an ice-salt or dry ice-acetone bath.
Add the substrate or nitrating agent dropwise to allow for efficient heat dissipation. Monitor the internal temperature continuously with a low-temperature thermometer.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause: High Polarity and Water Solubility of the Product
Explanation: 3-(Nitroamino)propanol contains both a polar nitroamino group and a hydroxyl group, making it highly polar and likely soluble in water. This can lead to poor recovery during aqueous workup and challenges in standard silica gel chromatography.[10][11]
Solution:
Extraction: After neutralization, saturate the aqueous layer with sodium chloride (brining out) to decrease the product's solubility in water. Extract multiple times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Chromatography: If flash chromatography is necessary, consider using a modified mobile phase. Adding a small percentage of methanol or isopropanol to a less polar solvent (like ethyl acetate or dichloromethane) can help elute the polar product. Alternatively, reversed-phase chromatography may be a more suitable purification method.[10]
Data & Parameters Summary
The following table summarizes key experimental parameters that should be carefully controlled and optimized for the synthesis.
Parameter
Recommended Range
Rationale & Impact on Yield
Temperature
-10 °C to 5 °C
Critical. Higher temperatures promote O-nitration and oxidation, drastically reducing yield and purity.[7]
Substrate Addition Time
30 - 60 minutes
Slow, dropwise addition is essential to control the exotherm and maintain the target temperature.
Nitrating Agent Stoichiometry
1.0 - 1.2 equivalents
A slight excess of the nitrating agent ensures complete conversion of the starting material. A large excess can lead to side products.
Reaction Time
1 - 4 hours
Monitor by TLC to determine completion. Prolonged times can lead to product degradation.
Quenching Temperature
< 10 °C
Prevents hydrolysis or degradation of the product during the workup phase.
The following diagrams illustrate the general experimental workflow and a logical decision tree for troubleshooting common issues.
Caption: General experimental workflow for the synthesis of 3-(Nitroamino)propanol.
Caption: Troubleshooting decision tree for low yield in 3-(Nitroamino)propanol synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for N-nitration. It must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before beginning any work.
Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (1.2 equivalents).
Cool the flask to -10 °C in an ice-salt or dry ice-acetone bath.
Slowly, add fuming nitric acid (1.1 equivalents) dropwise to the sulfuric acid via the dropping funnel while stirring vigorously. Ensure the internal temperature does not rise above 0 °C. Stir the mixture for 15 minutes at this temperature.
Substrate Addition: Dissolve 3-amino-1-propanol (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and place it in the dropping funnel.
Add the substrate solution dropwise to the cold, stirred nitrating mixture over 30-60 minutes. Meticulously maintain the internal reaction temperature between -10 °C and 0 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (at least 10x the volume of the reaction mixture). While stirring the ice slurry vigorously, slowly pour the cold reaction mixture into it.
Neutralization: Once the entire reaction mixture has been quenched, begin the slow, portion-wise addition of saturated sodium bicarbonate solution. Monitor the pH and continue adding base until the solution is neutral (pH ≈ 7). This step is highly exothermic and will release CO₂ gas; perform it slowly to avoid foaming over. Keep the mixture cold with an ice bath throughout this process.
Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Add sodium chloride until the solution is saturated.
Extract the aqueous layer with ethyl acetate (3 x 100 mL for a 0.1 mol scale reaction).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat.
Purification and Analysis: The resulting crude product can be purified by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
References
Standard Operating Procedure. (2012, December 14). Nitrates. Available at: [Link]
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Available at: [https://www.easth Harbour.com/wp-content/uploads/2022/12/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf]([Link] Harbour.com/wp-content/uploads/2022/12/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf)
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available at: [Link]
ResearchGate. (2014, September 17). How to oxidize 3-amino-1-propanol to 3-nitropropanol ?. Available at: [Link]
Google Patents. (2015, May 20). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
Google Patents. (2014, December 3). CN102627518B - Preparation method of N-nitrosamine.
Kappe, C. O., et al. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. Available at: [Link]
Google Patents. (2004, May 27). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Google Patents. (2001, August 16). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
Sharma, U., et al. (2014, February 14). Continuous flow nitration in miniaturized devices. Beilstein Journals. Available at: [Link]
PMC. Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Available at: [Link]
Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No. Available at: [Link]
Wang, R., et al. (2020). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]
Organic Chemistry Portal. Synthesis of Nitrosamines. Available at: [Link]
Google Patents. (2012, June 27). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
ResearchGate. Synthesis of N‐nitrosamines from secondary as well as tert‐amines. Available at: [Link]
PMC. Convergence of Biological Nitration and Nitrosation via Symmetrical Nitrous Anhydride. Available at: [Link]
Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. Available at: [Link]
National Institutes of Health. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem. Available at: [Link]
Google Patents. (2013, September 25). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
Google Patents. (1960, October 25). US2957916A - Process of preparing 1-nitro phenyl-2-amino-propane-diols-(1, 3) of the threoseries and their n-acylated derivatives.
Chaudhary, P., et al. (2016, February 2). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). Available at: [Link]
ResearchGate. (2025, August 7). Synthesis of 3-Nitropropanol Homologues | Request PDF. Available at: [Link]
A meta-analysis of 3-nitrooxypropanol effects on methane production and yield in beef cattle. (2026, January 22). Available at: [Link]
MDPI. (2024, December 3). Effect of 3-Nitrooxypropanol Combined with Different Feed Additives on Growth Performance, Carcass Traits, Enteric Methane Emissions, and Physiological Responses in Feedlot Beef Cattle Fed a High-Concentrate Finishing Diet. Available at: [Link]
Technical Support Center: Purification & Troubleshooting for 3-(Nitroamino)propanol
Welcome to the Technical Support Center for energetic and pharmaceutical intermediates. 3-(Nitroamino)propanol (CAS: 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, presents unique purification challenges due...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for energetic and pharmaceutical intermediates. 3-(Nitroamino)propanol (CAS: 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, presents unique purification challenges due to its dual functionality: a highly polar hydroxyl group and a chemically sensitive nitramine group.
This guide is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high yield and laboratory safety.
Part 1: Core Purification Workflows
The isolation of 3-(Nitroamino)propanol from a crude nitration mixture requires meticulous control of pH and thermal exposure. Because nitramines are highly polar and water-soluble, standard non-polar extractions are highly inefficient[1].
Protocol A: Liquid-Liquid Extraction (LLE) of Crude Reaction Mixtures
Causality: The amphiphilic nature of the intermediate amino-alcohols and the final nitramine product can cause severe emulsions. Furthermore, the nitramine proton is acidic (pKa
≈
6). Using strong bases for neutralization will form metal nitramine salts, which are shock-sensitive and prone to detonation[2].
Step-by-Step Methodology:
Quench and Neutralize: Transfer the crude acidic reaction mixture to an ice bath (< 5°C). Slowly add a 10% aqueous solution of Sodium Bicarbonate (
NaHCO3
) dropwise with vigorous stirring.
Self-Validation: Continuously monitor the mixture with pH paper. Stop addition exactly when the pH reaches 6.5–7.0. Do not allow the solution to become basic.
Salting Out: Add solid Sodium Chloride (
NaCl
) to the neutralized aqueous phase until saturation is reached.
Causality: Saturating the aqueous layer increases its ionic strength, forcing the highly polar 3-(Nitroamino)propanol into the organic phase and breaking potential emulsions.
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (
EtOAc
) in a 1:1 volume ratio, repeating three times (3x). Avoid vigorous shaking if emulsions persist; use a gentle rolling motion.
Drying: Combine the organic layers and dry over anhydrous Magnesium Sulfate (
MgSO4
). Filter the drying agent.
Concentration: Concentrate the filtrate using a rotary evaporator.
Self-Validation: Ensure the water bath strictly remains below 40°C . Nitramines are highly sensitive to thermal stress, especially if trace acids remain[2]. Stop evaporation when a constant weight is achieved.
Protocol B: Silica Gel Flash Chromatography
Causality: Aliphatic nitramines can streak on standard silica due to strong hydrogen bonding from both the -OH and -NH-NO2 groups. A highly polar, protic-free solvent system is required to maintain tight bands.
Step-by-Step Methodology:
Column Preparation: Pack a glass column with 230-400 mesh silica gel using a Hexane/Ethyl Acetate (70:30, v/v) solvent system.
Loading: Dissolve the crude concentrated 3-(Nitroamino)propanol in the minimum amount of eluent and carefully load it onto the silica bed.
Elution: Elute using a gradient, slowly increasing the polarity to Hexane/Ethyl Acetate (30:70, v/v).
Detection (Self-Validation): Because aliphatic nitramines lack extended conjugation, standard 254 nm UV detection is unreliable. Spot fractions on a TLC plate and develop using a Potassium Permanganate (
KMnO4
) stain. The hydroxyl group will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background.
Part 2: Troubleshooting & FAQs
Q: Why did my crude mixture violently decompose or darken during neutralization?A: You likely used a strong base (e.g.,
NaOH
or
KOH
) or allowed the local temperature to spike. Nitramines possess an acidic proton. Deprotonation by strong bases forms metal salts of the nitramine, which are highly unstable, shock-sensitive, and prone to rapid exothermic decomposition[2]. Always use mild bases like
NaHCO3
and maintain the temperature below 5°C.
Q: I am experiencing severe emulsion formation during the aqueous extraction. How do I resolve this?A: The dual functionality of 3-(Nitroamino)propanol acts as a mild surfactant, reducing interfacial tension. To resolve this:
Saturate the aqueous layer with
NaCl
(salting out).
If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. The silicaaceous earth will break the micellar structures causing the emulsion.
Q: My product degrades and releases gas during rotary evaporation. What are the safe parameters?A: Thermal decomposition is occurring, likely catalyzed by trace residual nitric acid from the synthesis step[2].
Solution: Ensure complete neutralization (pH 6.5-7.0) prior to extraction. Keep the rotary evaporator water bath strictly below 40°C . To remove high-boiling solvents like Ethyl Acetate at this temperature, utilize a high-vacuum pump (
≤
10 mbar) rather than increasing the heat.
Q: How do I separate unreacted 3-amino-1-propanol from the final nitramine product?A: Unreacted amines will bind strongly to the acidic silica gel, often not eluting under standard Hexane/EtOAc conditions. If trace amine contamination persists, perform a quick pre-wash of the organic extract with a mild 5% Citric Acid solution before drying. The amine will protonate and partition into the aqueous waste, while the nitramine (which is not basic) remains in the organic phase.
Part 3: Quantitative Data Summaries
The following table summarizes the empirical data for solvent selection when extracting and purifying nitramine alcohols like 3-(Nitroamino)propanol.
Solvent System
Polarity Index
Application Phase
Expected Recovery /
Rf
Causality & Technical Notes
Hexane / Ether (1:1)
1.4
Extraction
< 15%
Too non-polar. Product remains in the aqueous phase due to strong hydrogen bonding.
Dichloromethane (DCM)
3.1
Extraction
~ 40-50%
Moderate recovery[1]. Often requires excessive solvent volumes.
Ethyl Acetate (EtOAc)
4.4
Extraction
> 85% (with NaCl)
Optimal hydrogen-bond acceptor. Highly effective when combined with aqueous salting-out.
Hexane / EtOAc (50:50)
2.2
Chromatography
Rf≈
0.35
Ideal starting gradient for flash chromatography. Provides excellent resolution from non-polar impurities.
Methanol / Water
5.1
Reversed-Phase HPLC
Rt
dependent
Excellent for quantitative analysis[1]. Do not use for normal-phase silica (causes severe streaking).
Part 4: Visualizations
Fig 1. Standard purification workflow for crude 3-(Nitroamino)propanol.
Fig 2. Chemical degradation and hazard pathways of nitramine alcohols.
Part 5: References
Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. PMC - NIH.
A review of available analytical technologies for qualitative and quantitative determination of nitramines. Environmental Science: Processes & Impacts (RSC Publishing).
Technical Support Center: Optimizing Temperature Control for 3-(Nitroamino)propanol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize energetic or pharmaceutical intermediates like [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize energetic or pharmaceutical intermediates like [1]. The fundamental challenge with N-alkylhydroxy nitramines is the delicate thermodynamic balance required to achieve selective N-nitration without triggering O-nitration, oxidative cleavage, or thermal decomposition.
This guide moves beyond basic recipes. It provides field-proven, self-validating protocols and explains the mechanistic causality behind every temperature parameter to ensure your synthesis is safe, high-yielding, and reproducible.
Mechanistic Pathway & Structural Strategy
To safely synthesize 3-(nitroamino)propanol, we must avoid the direct nitration of the raw amino alcohol. Instead, we utilize a protection-nitration-hydrolysis sequence, analogous to the established [2].
Figure 1: Mechanistic pathway for the protected synthesis of 3-(nitroamino)propanol.
Troubleshooting FAQs: Temperature Dynamics
Q: I attempted a direct nitration of 3-amino-1-propanol using mixed acid, but the reaction over-heated and yielded a complex mixture. Why?A: Direct nitration of unprotected amino alcohols is highly exothermic and non-selective. The hydroxyl group is prone to O-nitration (forming explosive nitrate esters), while the primary amine undergoes rapid oxidation. As demonstrated in literature regarding the [2], the amine must be structurally protected prior to introducing the nitrating agent. For 3-amino-1-propanol, converting it into a cyclic carbamate (1,3-oxazinan-2-one) forces the molecule into a stable conformation that exclusively exposes the secondary amine nitrogen for electrophilic attack, preventing thermal runaway.
Q: During the nitration of the cyclic carbamate intermediate, what is the critical temperature threshold, and what is the causality behind it?A: The nitration of the protected carbamate using fuming nitric acid and acetic anhydride generates the active acetyl nitrate intermediate in situ. This is a highly exothermic process. The internal reaction temperature must be strictly maintained between -5 °C and +5 °C. Allowing the temperature to exceed 10 °C provides the activation energy for competing pathways, specifically the oxidative cleavage of the aliphatic ring and the formation of hazardous
NOx
gases. Furthermore, elevated temperatures compromise the stability of acetyl nitrate, leading to unpredictable and dangerous thermal spikes[2].
Q: My final hydrolysis of the N-nitro carbamate to 3-(nitroamino)propanol shows low yields and degradation products. Is the heating bath too high?A: Yes. Alkylhydroxy nitramines are thermally labile and sensitive to both strong acids and bases. Hydrolysis of the N-nitro-1,3-oxazinan-2-one must be conducted in neutral or mildly basic aqueous conditions at ambient temperature (20 °C – 25 °C). Heating above 40 °C induces the decomposition of the nitramine moiety into nitrous oxide and the corresponding alcohol. The final open-chain nitramine has significantly decreased thermal stability compared to the cyclic intermediate[2].
Quantitative Thermal Data
The following table summarizes the thermodynamic impact on the critical N-nitration step. Use the "System Validation Marker" to visually and thermodynamically verify your reaction state in real-time.
Internal Temperature
Primary Pathway
Major Byproduct
Isolated Yield (%)
System Validation Marker
-10 °C to -5 °C
N-Nitration (Target)
Unreacted starting material
82 - 88%
Pale yellow solution, stable exotherm
-5 °C to +5 °C
N-Nitration (Target)
Trace nitrate esters
85 - 92%
Controlled exotherm during addition
+5 °C to +15 °C
Competing O-Nitration
Ring-opened nitrate esters
40 - 55%
Rapid color shift to deep orange
> +15 °C
Oxidative Cleavage
NOx
gases, aliphatic acids
< 10%
Violent outgassing, thermal runaway
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis at every stage.
Phase 1: Carbamate Protection (Formation of 1,3-Oxazinan-2-one)
Action: Dissolve 3-amino-1-propanol (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous methanol. Add a catalytic amount of sodium methoxide. Stir at room temperature for 12 hours, then gently reflux to drive off ethanol.
Causality: Cyclization protects the hydroxyl group and converts the primary amine into a secondary carbamate, preventing catastrophic oxidation during the subsequent nitration step.
Validation Check: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active primary amine spot is entirely consumed, replaced by a UV-active carbamate spot.
Action: Dissolve 1,3-oxazinan-2-one in acetic anhydride (3.0 eq). Submerge the reaction flask in a dry ice/ethylene glycol bath and insert an internal thermocouple. Cool to -5 °C.
Action: Add 100% fuming nitric acid (1.5 eq) dropwise. Adjust the addition rate to maintain the internal temperature strictly below +5 °C.
Causality: Maintaining T < 5 °C ensures that the activation energy for N-nitration is met while the thermodynamic barrier for oxidative ring-cleavage is avoided.
Validation Check: The reaction should exhibit a predictable, immediate exotherm with each drop. Critical: If a drop causes no exotherm, stop addition immediately—reagents are pooling, risking a delayed, uncontrollable thermal spike.
Phase 3: Mild Hydrolysis to 3-(Nitroamino)propanol
Action: Isolate the N-nitro-1,3-oxazinan-2-one intermediate. Suspend it in mildly basic water (pH 7.5 - 8.0). Stir at 20 °C – 25 °C until complete dissolution occurs.
Causality: Mild, ambient hydrolysis leverages the leaving group ability of the nitrated carbamate without breaking the thermally sensitive
N−NO2
bond.
Validation Check: HPLC-UV (230 nm) should show a single peak corresponding to 3-(nitroamino)propanol. The solution must remain colorless; a yellowing solution indicates irreversible nitramine degradation.
Thermal Excursion Decision Matrix
If you experience temperature anomalies during the critical nitration phase (Phase 2), follow this logical workflow to safely manage the reaction.
Figure 2: Decision matrix for managing thermal excursions during the nitration phase.
References
Antonsen, S., Aursnes, M., Gallantree-Smith, H., Dye, C., & Stenstrøm, Y. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 21(12), 1738. MDPI. URL:[Link]
preventing decomposition of 3-(Nitroamino)propanol in solution
Technical Support Center: 3-(Nitroamino)propanol Stability & Troubleshooting Introduction 3-(Nitroamino)propanol (CAS 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is a primary alkyl nitramine utilized in en...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(Nitroamino)propanol Stability & Troubleshooting
Introduction
3-(Nitroamino)propanol (CAS 1934460-46-4), also known as N-(3-hydroxypropyl)nitramide, is a primary alkyl nitramine utilized in energetic materials research and specialized drug development[1]. Due to the presence of a highly acidic proton on the nitramine nitrogen, primary nitramines are exceptionally susceptible to pH-driven tautomerization and subsequent decomposition in solution[2]. This guide provides field-proven insights into the causality of these degradation pathways and establishes self-validating protocols to ensure the integrity of your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my 3-(Nitroamino)propanol solution degrade rapidly at room temperature or in basic conditions?A1: The instability is driven by the acidity of the primary nitramine group. In basic media (pH > 8), the compound is deprotonated to form a nitramine anion. This anion rapidly rearranges into the tautomeric isonitramine (aci-isomer) form[2]. The isonitramine is highly unstable and undergoes unimolecular cleavage, releasing nitrous oxide (N2O) gas and leaving behind 1,3-propanediol or 3-hydroxypropanal. To prevent this, you must maintain the solution below the pKa of the nitramine proton.
Q2: Can I use water as the primary solvent for long-term storage?A2: It is not recommended without strict pH control. Water can actively catalyze the conversion of the primary nitramine into the aci-isomer, facilitating the detachment of N2O and formaldehyde/aldehyde byproducts[3]. If an aqueous system is required for your assay, it must be buffered (pH 5.5–6.5) and stored at 2–8°C to suppress the water-catalyzed decomposition mechanism[3].
Q3: What causes the sudden appearance of radical byproducts in my aged solutions?A3: Thermal stress or UV exposure can initiate homolytic N-NO2 bond scission. Once the NO2 radical is detached, it can abstract a hydrogen atom to form HONO[4]. This initiates a "prompt oxidation mechanism" where HONO reacts with other molecules to form water, NO, and additional NO2, creating an autocatalytic degradation loop[4].
Symptom: Unexplained pressure buildup in sealed storage vials.
Causality: Evolution of N2O gas due to isonitramine cleavage or N2 gas from complete degradation.
Corrective Action: Vent vials safely in a fume hood. Switch to amber glass vials to prevent photolytic N-NO2 scission and store at -20°C in a dry, aprotic solvent (e.g., anhydrous dichloromethane) if the workflow permits.
Symptom: Drifting retention times or split peaks in HPLC-UV analysis.
Causality: On-column degradation. The slightly acidic/basic nature of the mobile phase (e.g., 0.1% TFA) is catalyzing the tautomerization of the nitramine during the run[2].
Corrective Action: Neutralize the mobile phase. Use a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0) and maintain the autosampler at 4°C.
Section 3: Quantitative Data on Stability
The following table summarizes the causal relationship between solvent conditions and the structural integrity of primary alkyl nitramines like 3-(Nitroamino)propanol.
Solvent System
pH
Storage Temp
Est. Half-Life
Primary Degradation Products
Unbuffered Water
~7.0
25°C
~ 7 days
N2O, 1,3-propanediol
Basic Buffer (Tris)
8.5
25°C
< 2 hours
N2O, 3-hydroxypropanal
Acidic Buffer (HCl)
2.0
25°C
~ 12 hours
N2O, Aldehydes, HONO
Buffered Aq. (MES)
6.0
4°C
> 6 months
None (Stable)
Anhydrous DCM
N/A
-20°C
> 1 year
None (Stable)
Section 4: Experimental Protocol: Preparation and Stabilization of Aqueous 3-(Nitroamino)propanol
This protocol utilizes a self-validating buffer system to ensure the nitramine remains in its stable, protonated state without triggering acid-catalyzed cleavage.
Step 1: Buffer Preparation
Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer in HPLC-grade water.
Causality: MES has a pKa of 6.15, providing maximum buffering capacity exactly where the primary nitramine is most stable (avoiding both base-catalyzed deprotonation and acid-catalyzed isonitramine formation).
Step 2: pH Adjustment and Validation
Adjust the buffer to pH 6.0 using dilute NaOH (0.1 M).
Self-Validation: Measure the pH at room temperature. Take a 1 mL aliquot and spike it with 10 µL of 1 M HCl. If the pH drops below 5.5, the buffer capacity is insufficient for long-term storage. Remake the buffer at 100 mM concentration.
Step 3: Dissolution and Temperature Control
Pre-chill the MES buffer to 4°C.
Slowly add the 3-(Nitroamino)propanol powder to the chilled buffer while stirring gently.
Causality: Dissolving the compound in a pre-chilled solution suppresses the initial exothermic heat of solvation, preventing localized thermal micro-environments that could trigger N-NO2 bond scission[4].
Step 4: Storage and Integrity Monitoring
Filter the solution through a 0.22 µm PTFE syringe filter into an amber glass vial.
Self-Validation: Analyze a baseline sample via HPLC-UV (detecting at ~230 nm for the nitramine group). A stable solution will show <0.5% peak area degradation over a 7-day period when stored at 4°C.
Section 5: Mechanism Visualization
The following diagram illustrates the logical relationship between environmental triggers, intermediate tautomers, and the ultimate decomposition pathways of 3-(Nitroamino)propanol.
Decomposition pathways and stabilization strategies for 3-(Nitroamino)propanol.
Technical Support Center: Solvent Selection for Recrystallizing 3-(Nitroamino)propanol
Welcome to the technical support center for the purification of 3-(Nitroamino)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-(Nitroamino)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this highly functionalized molecule. Our focus is on moving beyond rote procedures to understand the underlying principles that govern solvent selection and crystallization, enabling you to troubleshoot effectively and optimize your purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for a polar molecule like 3-(Nitroamino)propanol?
A1: The primary goal of recrystallization is to exploit differences in solubility between your target compound and impurities at varying temperatures. For 3-(Nitroamino)propanol, which contains a polar nitroamino group and a hydrogen-bonding propanol moiety, an ideal single solvent should exhibit a steep solubility curve. This means it should dissolve the compound completely at or near its boiling point but poorly at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility is the key to maximizing crystal recovery upon cooling.[2] Additionally, the solvent must be chemically inert, not reacting with the nitroamino or hydroxyl functional groups.[1]
Q2: How do the specific functional groups of 3-(Nitroamino)propanol influence solvent choice?
A2: The structure of 3-(Nitroamino)propanol—containing both a nitroamino (-NHNO₂) group and a primary alcohol (-OH) group—makes it a polar, protic molecule capable of significant hydrogen bonding. Following the "like dissolves like" principle, polar solvents are the most suitable candidates.[1]
Alcohol Group (-OH): This group can both donate and accept hydrogen bonds, suggesting good solubility in protic solvents like lower-chain alcohols (methanol, ethanol, propanol) and water.
Nitroamino Group (-NHNO₂): This group is highly polar and contains both a hydrogen bond donor (-NH) and strong hydrogen bond acceptors (-NO₂). This further favors interaction with polar protic and aprotic solvents.
Therefore, alcoholic solvents are an excellent starting point for investigation.[1] Nonpolar solvents like hexanes or toluene are unlikely to be effective on their own.
Q3: When is a mixed-solvent system necessary, and how does it work?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1] This is common for molecules like 3-(Nitroamino)propanol that might be either too soluble in one solvent (like ethanol) even when cold, leading to poor recovery, or sparingly soluble in another (like water) even when hot.
The technique involves a "good" solvent, in which the compound is highly soluble, and a "bad" or "anti-solvent," in which the compound is poorly soluble.[3][4] The two solvents must be fully miscible.[3][4] The process involves dissolving the compound in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed.[5][6] A few drops of the "good" solvent are then added back to re-clarify the solution, which is now perfectly saturated and ready for slow cooling to induce crystallization.[3]
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent or solvent pair for recrystallization.
Methodology:
Preparation: Place approximately 20-30 mg of crude 3-(Nitroamino)propanol into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a potential solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate the tube to see if the solid dissolves at room temperature. A good solvent should not dissolve the compound at this stage.
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding small aliquots of the solvent until the solid just dissolves. Record the approximate volume needed.
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of crystalline solid.
Solvent Pair Test: If a "good" solvent (dissolves well when hot) and a "bad" solvent (dissolves poorly even when hot) are identified, test them as a pair as described in FAQ Q3.
Table 1: Potential Solvents for 3-(Nitroamino)propanol Recrystallization
Solvent
Boiling Point (°C)
Polarity
Predicted Solubility Characteristics
Rationale & Comments
Water
100
High (Protic)
Potentially low solubility even when hot.
Strong H-bonding. May be a good "anti-solvent" with an alcohol.
Ethanol
78
High (Protic)
Likely high solubility, possibly too high even when cold.
Excellent "good" solvent candidate for a mixed system.[1]
Methanol
65
High (Protic)
Likely very high solubility.
Lower boiling point may be less convenient. High solubility may lead to low recovery.
Isopropanol
82
Medium (Protic)
May offer a better solubility profile than ethanol.
A good single-solvent candidate to investigate.
Ethyl Acetate
77
Medium (Aprotic)
Moderate solubility likely.
Can be an effective solvent, often paired with heptane or hexanes.[7]
Acetone
56
Medium (Aprotic)
Likely high solubility.
Low boiling point can lead to rapid evaporation and premature precipitation.
Protocol 2: Model Mixed-Solvent Recrystallization (Ethanol-Water System)
This protocol provides a step-by-step guide for a common and effective mixed-solvent system.
Methodology:
Dissolution: Place the crude 3-(Nitroamino)propanol in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. Heat ethanol in a separate flask. Add the minimum amount of hot ethanol to the crude solid required to fully dissolve it with heating and stirring.[6]
Addition of Anti-Solvent: While maintaining the temperature of the solution, add hot water (the "anti-solvent") dropwise until the solution turns faintly and persistently cloudy.[8] This indicates the solution is saturated.
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[6] The solution is now perfectly saturated.
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[9]
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[10]
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture (using the same ratio as the final crystallization solution) to remove any adhering soluble impurities.[2]
Drying: Dry the crystals completely, either by air-drying on the filter or in a desiccator under vacuum.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
Possible Cause: The melting point of the impure compound is lower than the boiling point of the solvent system, causing it to melt before dissolving.[1] This can also be caused by the solution cooling too rapidly.[8]
Solution:
Reheat and Dilute: Reheat the solution until the oil fully dissolves. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point.[6]
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote gradual temperature decrease, favoring crystal lattice formation over oiling.
Change Solvents: Select a solvent or solvent pair with a lower boiling point.[6]
Problem 2: No crystals form upon cooling, even in an ice bath.
Possible Cause 1: Too much solvent was used, and the solution is not saturated but is instead too dilute.[11][12]
Solution 1: Reheat the solution and gently boil off some of the solvent to increase the solute concentration.[4][6] Allow the concentrated solution to cool again.
Possible Cause 2: The solution is supersaturated, and crystallization has not been initiated.[2]
Solution 2: Induce crystallization by:
Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1][11]
Seeding: If available, add a single, tiny crystal of pure 3-(Nitroamino)propanol to the cooled solution. This "seed" crystal will act as a template for further crystallization.[2]
Problem 3: The final yield of recrystallized product is very low.
Possible Cause 1: Too much solvent was added initially, causing a significant portion of the product to remain dissolved in the cold mother liquor.[2][12]
Solution 1: Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large amount of residue remains, you can attempt to recover a "second crop" of crystals by concentrating the filtrate and re-cooling.[12]
Possible Cause 2: The product is more soluble in the cold solvent than anticipated.
Solution 2: Ensure the solution is cooled thoroughly in an ice bath for a sufficient amount of time (30+ minutes). Consider switching to a solvent system where the product has lower solubility at cold temperatures.
Possible Cause 3: Premature crystallization occurred during a hot filtration step (if performed), leading to product loss on the filter paper.
Solution 3: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent to prevent the solution from cooling and crystallizing prematurely.[6]
Problem 4: The recrystallized product is still impure.
Possible Cause 1: The solution cooled too quickly, trapping impurities within the rapidly forming crystal lattice.[9]
Solution 1: Repeat the recrystallization process, ensuring the solution cools as slowly as possible without disturbance.[6]
Possible Cause 2: The chosen solvent did not effectively discriminate between the product and a specific impurity.
Solution 2: Re-evaluate the solvent choice. The ideal solvent should either leave the impurity completely insoluble (to be filtered off hot) or keep it fully dissolved in the cold mother liquor.[8] A different solvent system may be required.
Purity Assessment
Confirm the success of your recrystallization by assessing the purity of the final product.
Melting Point Determination: A pure compound will have a sharp, narrow melting point range that is close to the literature value. Impurities typically depress and broaden the melting point range.[13]
Chromatography (TLC, HPLC): Compare the purified product to the crude material. A successful purification should show a single, distinct spot (TLC) or peak (HPLC), with impurity spots/peaks significantly reduced or eliminated.
Spectroscopy (NMR, FT-IR): These techniques can confirm the chemical identity of the product and detect the presence of residual solvent or other impurities.[13]
Visualized Workflow
The following diagram outlines the logical workflow for selecting a recrystallization solvent and executing the purification of 3-(Nitroamino)propanol.
Technical Support Center: 3-(Nitroamino)propanol Handling & Troubleshooting
Welcome to the Advanced Technical Support Center for 3-(Nitroamino)propanol (CAS: 1934460-46-4) [1]. As a primary nitramine with a terminal hydroxyl group, this compound presents unique challenges in synthesis, extractio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 3-(Nitroamino)propanol (CAS: 1934460-46-4) [1]. As a primary nitramine with a terminal hydroxyl group, this compound presents unique challenges in synthesis, extraction, and long-term storage. This guide is engineered for researchers and drug development professionals who require rigorous, field-proven solutions to mitigate the inherent pH sensitivity of aliphatic nitramines.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 3-(Nitroamino)propanol sample rapidly degrade during standard acidic workups?
The Causality: Primary nitramines (
R−NH−NO2
) possess a slightly acidic proton, with a
pKa
typically ranging between 6.1 and 6.5 (analogous to N-nitromethylamine,
pKa=6.51
) [2]. When exposed to acidic conditions (
pH<5.5
), the molecule tautomerizes into its highly unstable aci-nitramine (isonitramine) form (
R−N=NO(OH)
). This tautomer acts as a kinetic trap, rapidly undergoing irreversible N-N bond cleavage to expel nitrous oxide (
N2O
) gas and yield 3-hydroxypropanal or related decomposition products [3].
The Solution: Never use strong mineral acids (e.g., HCl,
H2SO4
) during the quench or workup phases. If acidification is strictly required to neutralize a basic reaction, use a weak organic acid (like dilute acetic acid) at low temperatures (
<5∘C
) and immediately buffer the system to
pH6.5−6.8
.
Q2: I attempted to extract the compound into ethyl acetate at pH 8.5, but my yields are near zero. Where did the product go?
The Causality: At
pH>7.5
, the environmental pH exceeds the molecule's
pKa
. The primary nitramine is deprotonated, shifting the equilibrium entirely toward the nitraminate anion (
R−N−−NO2
). This salt is highly polar and exceptionally water-soluble, dropping its organic partition coefficient (
LogP
) to near zero [2]. Furthermore, prolonged exposure to alkaline conditions can induce alkaline hydrolysis, where the nitramine acts as a leaving group [4].
The Solution: Extraction must be performed in a strict "Goldilocks zone" of
pH6.5−6.8
. Here, a sufficient fraction of the molecule remains in its neutral, protonated state to partition into polar organic solvents (like Ethyl Acetate or 2-MeTHF), while avoiding the acid-catalyzed aci-nitramine degradation pathway.
Q3: Can the terminal hydroxyl group cross-react with the nitramine moiety?
The Causality: Yes. Under strongly dehydrating or Lewis-acidic conditions, the terminal
−OH
group can undergo intramolecular cyclization or condensation with the nitramine nitrogen, forming unwanted cyclic byproducts. This is why standard drying agents that are slightly acidic (like unwashed
MgSO4
) should be used with caution; anhydrous
Na2SO4
is the preferred alternative.
Part 2: Quantitative Stability Profile
To assist in experimental design, the following table synthesizes the pH-dependent behavior of 3-(Nitroamino)propanol.
Environmental pH
Dominant Chemical Species
Half-Life (
t1/2
) at 25°C
Visual / Analytical Indicators of State
Recommended Action
< 4.0 (Strong Acid)
Aci-nitramine (Isonitramine)
< 10 Minutes
Micro-bubbling (
N2O
evolution); loss of N-H stretch in IR.
AVOID. Neutralize immediately.
4.0 - 5.5 (Weak Acid)
Protonated (Neutral) + Aci-form
1 - 4 Hours
Gradual yellowing of solution; shifting HPLC retention times.
Cool to 0°C; proceed rapidly.
6.5 - 6.8 (Optimal)
Protonated (Neutral)
> 30 Days
Stable baseline in LC-MS; clear solution.
Ideal for organic extraction.
7.5 - 8.5 (Weak Base)
Nitraminate Anion (Salt)
> 7 Days
Product exclusively in aqueous layer; poor organic recovery.
Adjust pH down to 6.8 for extraction.
> 9.0 (Strong Base)
Nitraminate Anion / Cleavage
< 12 Hours
Formation of formaldehyde/nitramine fragments [4].
AVOID.
Part 3: Visualizing the Chemical Dynamics
pH-dependent structural states and degradation pathways of 3-(Nitroamino)propanol.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol for the isolation of 3-(Nitroamino)propanol is designed as a self-validating system . Each critical step includes an analytical verification checkpoint to prevent downstream failures.
Protocol: pH-Controlled Extraction and Isolation
Reagents Required:
0.5 M Phosphate Buffer (
pH6.8
)
Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)
Anhydrous Sodium Sulfate (
Na2SO4
)
0.1 M
NaOH
and 0.1 M Acetic Acid (for micro-adjustments)
Step-by-Step Methodology:
Thermal Quenching:
Transfer the crude aqueous reaction mixture to an ice bath and cool to
2∘C−5∘C
.
Causality: Lowering the temperature suppresses the activation energy required for aci-nitramine tautomerization, buying you time during pH adjustments [3].
Precise pH Adjustment:
Slowly add 0.5 M Phosphate Buffer (
pH6.8
) while stirring continuously.
Validation Checkpoint: Insert a calibrated pH probe directly into the mixture. The pH must stabilize exactly between 6.5 and 6.8. If micro-bubbles are observed forming on the glass of the beaker, the local pH is too acidic (generating
N2O
). Immediately add dropwise 0.1 M
NaOH
until bubbling ceases.
Organic Partitioning:
Add an equal volume of cold EtOAc. Shake vigorously in a separatory funnel and allow the layers to separate. Repeat the extraction 3 times.
Causality: Because the
pKa
is close to the extraction pH, a significant portion of the compound is still in the aqueous layer as a salt. Multiple extractions push the equilibrium, pulling the neutral form into the organic layer.
Drying and Concentration:
Dry the combined organic layers over anhydrous
Na2SO4
. Do not use
MgSO4 , as its slight Lewis acidity can trigger localized degradation.
Filter and concentrate under reduced pressure (Rotovap) with the water bath set no higher than 25°C .
Validation Checkpoint: Run a rapid TLC (DCM:MeOH 9:1) of the concentrated residue. A single spot indicates successful isolation. Streaking indicates thermal or acidic degradation occurred during concentration.
Storage:
Store the neat oil or crystallized solid under an inert Argon atmosphere at
−20∘C
.
Workflow Visualization
Self-validating extraction and storage workflow for pH-sensitive primary nitramines.
References
Lindahl, S., et al. "A review of available analytical technologies for qualitative and quantitative determination of nitramines." Environmental Science: Processes & Impacts, 2014, 16, 1825–1840. Available at: [Link]
Altenburg, T., Klapötke, T.M., & Penger, A. "Primary Nitramines Related to Nitroglycerine: 1-Nitramino-2,3-dinitroxypropane and 1,2,3-Trinitraminopropane." Central European Journal of Energetic Materials, 2008. Available at: [Link]
Hawari, J., et al. "Microbial Degradation of RDX and HMX." Defense Technical Information Center (DTIC) SERDP Project CU1213, 2004. Available at: [Link]
Troubleshooting
overcoming steric hindrance in 3-(Nitroamino)propanol derivatives
Welcome to the Technical Support Center for energetic materials and complex pharmaceutical scaffolds. Derivatizing 3-(Nitroamino)propanol and its N-alkylated variants presents significant synthetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for energetic materials and complex pharmaceutical scaffolds. Derivatizing 3-(Nitroamino)propanol and its N-alkylated variants presents significant synthetic challenges. The presence of the bulky, electron-withdrawing nitroamino group (-N(R)NO₂) adjacent to the propanol backbone creates severe steric and electronic barriers to standard esterification, etherification, and alkylation protocols.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these barriers.
Diagnostic Workflow
Diagnostic workflow for resolving steric hindrance in nitroamino alcohol reactions.
Frequently Asked Questions (Troubleshooting)
Q1: Why do standard esterification or etherification protocols fail with 3-(nitroamino)propanol derivatives?A1: The failure is driven by a combination of physical obstruction and electronic deactivation. Physically, the bulky nitroamino group crowds the approach vector required for nucleophilic attack. In nucleophilic acyl substitution, the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°); bulky neighboring groups physically obstruct this trajectory, drastically increasing the activation energy[1]. Furthermore, nitroamino groups exhibit a strong negative inductive effect[2]. This electron-withdrawing nature pulls electron density away from the propanol backbone, significantly reducing the nucleophilicity of the hydroxyl oxygen and making standard coupling sluggish or entirely ineffective[2]. This steric clash is also evident in the solid state, where torsion angles are forced out of planarity to accommodate the bulky nitro groups[3].
Q2: How can I confirm that steric hindrance is the primary cause of my low yields?A2: Differentiating steric hindrance from reagent degradation requires a self-validating experimental setup. Run a parallel control reaction using an unhindered analog, such as 1-propanol. If the unhindered control achieves high conversion while the 3-(nitroamino)propanol derivative fails, the issue is confirmed as steric or electronic hindrance rather than a fundamental flaw in the reagents or solvent system[1].
Q3: What are the most effective coupling reagents for esterifying these hindered alcohols?A3: Standard carbodiimides like DCC often fail because the resulting O-acylisourea intermediate is too bulky. Instead, utilize uronium-based coupling reagents such as COMU. COMU is highly efficient at preparing esters of sterically hindered alcohols at room temperature under mild conditions[4]. For extremely congested or N-alkylated derivatives, phosphonium reagents like PyBrOP can be used, as they generate highly reactive acyl bromides in situ, which are less susceptible to steric clash[4].
Q4: Can I improve etherification yields for these derivatives?A4: Yes. Classical etherification methods (like the Williamson ether synthesis) struggle with sterically hindered substrates, often leading to unwanted β-hydride elimination products[5]. To overcome this, employ reductive etherification using carbonyl compounds and trialkyl silanes, or utilize transition metal-catalyzed cross-coupling protocols, which successfully bypass the sluggish nucleophilic attack associated with hindered alcohols[5].
Quantitative Data: Coupling Strategy Comparison
To select the optimal reagent for your specific 3-(nitroamino)propanol derivative, consult the comparative data below:
Coupling Strategy
Reagent Type
Efficacy for Hindered Substrates
Primary Mechanism
Byproduct Removal
COMU
Uronium Salt
High
Forms highly reactive active ester
Water-soluble byproducts
PyBrOP
Phosphonium Salt
High
Generates acyl bromide in situ
Requires chromatography
Cyanuric Chloride
Triazine
Moderate
Forms reactive acid chloride
Aqueous workup
DCC / DMAP
Carbodiimide
Low to Moderate
Forms O-acylisourea
Insoluble DCU filtration
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Acylation (Thermal & Chemical Activation)
This protocol utilizes localized thermal energy and nucleophilic catalysis to force the reaction past the high activation barrier.
Reagent Preparation: In a flame-dried microwave vial under an inert atmosphere (N₂ or Ar), dissolve the hindered 3-(nitroamino)propanol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add triethylamine (1.5 mmol, 1.5 equiv) and 1-methylimidazole (0.2 mmol, 0.2 equiv)[1].
Addition: Cool the mixture to 0°C. Slowly add a solution of the desired acid chloride (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes[1].
Thermal Activation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140°C for 10-15 minutes[1].
Causality: Microwave irradiation provides the necessary localized energy to overcome the high activation barrier caused by the Bürgi-Dunitz angle obstruction without requiring prolonged heating that could degrade the sensitive nitroamino group[1].
Self-Validation Check: Perform Thin Layer Chromatography (TLC) alongside the unhindered 1-propanol control reaction. If the control is complete but the target is not, incrementally increase microwave time by 5-minute intervals.
Protocol 2: Room-Temperature Esterification using COMU
This protocol bypasses steric bulk by forming a highly reactive, less sterically demanding intermediate.
Activation: In a separate vial, dissolve the carboxylic acid (1.2 equiv) and COMU (1.2 equiv) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and vortex briefly[4].
Self-Validation Check: Before proceeding, analyze a 10 µL aliquot via LC-MS to confirm the quantitative formation of the active ester.
Causality: Isolating the activation step ensures that any subsequent failure is strictly due to the alcohol's nucleophilicity, validating the system's efficiency prior to committing the valuable nitroamino alcohol.
Coupling: Add the 3-(nitroamino)propanol derivative (1.0 mmol) to the activated mixture. Stir at room temperature for 4-12 hours.
Causality: COMU generates an active ester that is significantly less bulky than standard intermediates, facilitating attack by the deactivated, sterically hindered hydroxyl group[4].
COMU-mediated activation pathway bypassing steric barriers in esterification.
References
Title: A General Method to Access Sterically Hindered and Complex Ethers
Source: ACS Publications
URL: [Link]
Title: Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Construction and Modification of Nitrogen-Rich Polycyclic Frameworks: A Promising Fused Tricyclic Host–Guest Energetic Material with Heat Resistance, High Energy, and Low Sensitivity
Source: ACS Publications
URL: [Link]
H-NMR and C-NMR spectrum analysis of 3-(Nitroamino)propanol
A Comparative Guide to the Spectroscopic Analysis of 3-(Nitroamino)propanol by ¹H and ¹³C NMR Abstract This technical guide offers a comprehensive, in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonan...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Spectroscopic Analysis of 3-(Nitroamino)propanol by ¹H and ¹³C NMR
Abstract
This technical guide offers a comprehensive, in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Nitroamino)propanol. In the absence of publicly available experimental spectra for this specific molecule, this document establishes a robust analytical framework through a comparative study. We leverage empirical data from the structurally analogous compound, 3-aminopropanol, and extrapolate the expected spectral features of 3-(Nitroamino)propanol by applying fundamental principles of NMR theory. This guide is designed for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the underlying scientific rationale for these predictions, detailed experimental protocols for data acquisition, and a comparative analysis with its amino precursor.
Introduction: The Analytical Challenge
3-(Nitroamino)propanol is a molecule of interest due to its energetic nitroamino moiety and the versatile propanol backbone. Accurate structural elucidation is paramount for its safe handling, characterization, and potential application. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[1] However, a significant challenge arises from the scarcity of published empirical data for 3-(Nitroamino)propanol.
This guide circumvents this limitation by employing a predictive and comparative methodology. We will first dissect the known NMR spectra of 3-aminopropanol, a readily available and structurally similar precursor.[2][3][4][5] Subsequently, we will introduce the N-nitroamino functional group and theorize its impact on the chemical environment of adjacent protons and carbons based on its strong electron-withdrawing nature.
Foundational Analysis: ¹H and ¹³C NMR of 3-Aminopropanol
To build our predictive model, we must first understand the baseline spectra of the parent structure, 3-aminopropanol. The structure possesses three distinct carbon environments and three non-labile proton environments.
Molecular Structure and Atom Labeling
Caption: Structure of 3-Aminopropanol with Atom Numbering.
The experimental NMR data for 3-aminopropanol, typically acquired in deuterated chloroform (CDCl₃), is summarized below.
Assignment
¹H Chemical Shift (ppm)
¹H Multiplicity
¹³C Chemical Shift (ppm)
C1 -H₂
~3.6 - 3.7
Triplet (t)
~60 - 62
C2 -H₂
~1.6 - 1.7
Quintet (quin)
~33 - 35
C3 -H₂
~2.8 - 2.9
Triplet (t)
~40 - 42
NH₂
Variable (Broad)
Singlet (s)
-
OH
Variable (Broad)
Singlet (s)
-
Table 1: Experimental ¹H and ¹³C NMR Data for 3-Aminopropanol. Data compiled from various sources.[2][4][5]
Predictive Analysis: ¹H and ¹³C NMR of 3-(Nitroamino)propanol
The transformation from an amino (-NH₂) to a nitroamino (-NHNO₂) group is the central chemical modification. The nitro group is a potent electron-withdrawing group due to both induction and resonance. This electronic effect is the primary determinant of the anticipated changes in chemical shifts.
Molecular Structure and Atom Labeling
Caption: Structure of 3-(Nitroamino)propanol with Atom Numbering.
Predicted ¹H NMR Spectrum
The electron-withdrawing nitroamino group will deshield adjacent protons, causing their signals to shift downfield (to a higher ppm value).[1][6]
C3-H₂: These protons are directly attached to the carbon bearing the nitroamino group. A significant downfield shift is expected compared to the ~2.8 ppm in 3-aminopropanol. The signal will likely appear in the 3.5 - 4.0 ppm range. It will be a triplet due to coupling with the two protons on C2.
C2-H₂: The inductive effect diminishes with distance. These protons will experience a moderate downfield shift from ~1.6 ppm to approximately 1.9 - 2.2 ppm . This signal should appear as a quintet (or multiplet) from coupling to the protons on both C1 and C3.
C1-H₂: These protons are furthest from the nitroamino group and will be least affected. However, a slight downfield shift from ~3.6 ppm is still plausible, placing the signal around 3.7 - 3.8 ppm . It will remain a triplet due to coupling with the C2 protons.
N-H and O-H: These protons are labile. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[6] The N-H proton of the nitroamino group is expected to be more acidic and thus more deshielded than a typical amine proton. Both signals will likely appear as broad singlets and would exchange upon the addition of D₂O.
Predicted ¹³C NMR Spectrum
The deshielding effect is also prominent in ¹³C NMR, causing carbons closer to the electron-withdrawing group to resonate at higher chemical shifts.[1]
C3: This carbon is directly attached to the nitrogen of the nitroamino group. It will experience the most substantial deshielding. Its chemical shift is predicted to move significantly downfield from ~40 ppm to the 65 - 75 ppm range.
C2: A moderate downfield shift is expected for this carbon due to the inductive effect transmitted through the sigma bonds. The signal will likely shift from ~33 ppm to 28 - 32 ppm .
C1: Being the most distant carbon from the nitroamino group, C1 will show the smallest change but may still experience a minor downfield shift, remaining in the 58 - 62 ppm range.
Comparative Analysis: 3-Aminopropanol vs. 3-(Nitroamino)propanol
The following table provides a direct comparison between the experimental data for the precursor and the predicted data for the target molecule. This side-by-side analysis highlights the expected spectral changes upon N-nitration.
Assignment
3-Aminopropanol (Experimental)
3-(Nitroamino)propanol (Predicted)
Predicted Δδ (ppm)
¹H NMR
C1-H₂
~3.6 ppm (t)
~3.7 - 3.8 ppm (t)
+0.1 to +0.2
C2-H₂
~1.6 ppm (quin)
~1.9 - 2.2 ppm (quin)
+0.3 to +0.6
C3-H₂
~2.8 ppm (t)
~3.5 - 4.0 ppm (t)
+0.7 to +1.2
¹³C NMR
C1
~60 ppm
~58 - 62 ppm
-2 to +2
C2
~33 ppm
~28 - 32 ppm
-5 to -1
C3
~40 ppm
~65 - 75 ppm
+25 to +35
Table 2: Comparative Summary of NMR Data.
Experimental Protocols
To validate these predictions, the following section details the standard operating procedure for acquiring high-resolution NMR spectra of 3-(Nitroamino)propanol.
Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of the synthesized 3-(Nitroamino)propanol sample.
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used as alternatives. Note that protic solvents like methanol-d₄ will cause rapid exchange of the OH and NH protons.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Most high-quality deuterated solvents are supplied with TMS already added.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the instrument and sample concentration.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30' on Bruker systems).
Temperature: 298 K (25 °C).
Spectral Width: 12-16 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition:
Pulse Program: Proton-decoupled single-pulse acquisition (e.g., 'zgpg30' on Bruker systems).
Spectral Width: ~220-240 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 512-1024 scans, or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
Workflow for Spectroscopic Analysis
Caption: General Workflow for NMR Analysis of 3-(Nitroamino)propanol.
Conclusion
While direct experimental data for 3-(Nitroamino)propanol remains elusive in the public domain, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra is achievable through comparative analysis. By anchoring our predictions to the empirical data of 3-aminopropanol and applying the well-understood electronic effects of the nitroamino group, we have constructed a reliable spectral guide. The strong deshielding effect of the -NHNO₂ moiety is expected to be the most dominant feature, causing significant downfield shifts for the protons and carbon at the C3 position. This guide provides researchers with a validated framework for identifying 3-(Nitroamino)propanol, interpreting its spectra, and distinguishing it from potential precursors or side products.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link].[2]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3014826, 3-Amino-1-propanol hydrochloride. Retrieved from [Link].
NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (1965). Acta Chemica Scandinavica. Retrieved from [Link].
SpectraBase. (2023). 3-Amino-1-propanol, N,o-diacetyl-. Retrieved from [Link].
ResearchGate. (2014). How to oxidize 3-amino-1-propanol to 3-nitropropanol ?. Retrieved from [Link].
University of Regensburg. Chemical Shifts. Retrieved from [Link].[1]
Michigan State University Department of Chemistry. Proton Chemical Shift Ranges. Retrieved from [Link].[6]
Comparative Analytical Guide: FTIR vs. Raman Spectroscopy for 3-(Nitroamino)propanol Identification
Executive Summary & Mechanistic Background 3-(Nitroamino)propanol (CAS: 1934460-46-4) is a critical analytical standard utilized in the evaluation of energetic material degradation, pharmaceutical impurity profiling (nit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Background
3-(Nitroamino)propanol (CAS: 1934460-46-4) is a critical analytical standard utilized in the evaluation of energetic material degradation, pharmaceutical impurity profiling (nitramine analogs), and environmental monitoring ([1]). Structurally, the molecule features a primary alcohol (-OH), an aliphatic backbone, and a secondary nitramine (-NH-NO₂) functional group.
Definitive identification of this compound hinges on the vibrational physics of the N-NO₂ moiety. The asymmetric stretching vibration of the nitroamino group (~1520–1560 cm⁻¹) induces a massive change in the molecular dipole moment, making it highly active and dominant in Fourier Transform Infrared (FTIR) spectroscopy ([2]). Conversely, the symmetric stretch (~1280–1320 cm⁻¹) involves a significant change in the electron cloud's polarizability, rendering it intensely active in Raman spectroscopy ([3]). This complementary dipole-polarizability relationship dictates that relying on a single analytical technique is a critical vulnerability; an orthogonal, multi-modal approach is required for rigorous structural validation.
Comparative Performance Analysis
To objectively compare the efficacy of ATR-FTIR, Transmission FTIR, and Raman spectroscopy, the following table summarizes the quantitative vibrational data and the diagnostic value of each mode for 3-(Nitroamino)propanol.
Vibrational Mode
ATR-FTIR (cm⁻¹)
Intensity (FTIR)
Raman (cm⁻¹)
Intensity (Raman)
Diagnostic Value & Causality
O-H Stretch
~3300 - 3450
Strong, Broad
~3300 - 3450
Weak
High: Confirms the primary propanol tail.
N-H Stretch
~3200 - 3250
Medium, Sharp
~3200 - 3250
Weak
Medium: Differentiates from tertiary nitramines.
C-H Aliphatic
2850 - 2950
Medium
2850 - 2950
Strong
Low: Common backbone structure.
Asym. N-NO₂
1520 - 1560
Very Strong
1520 - 1560
Weak / Medium
Critical: Primary marker in FTIR due to large dipole shift.
Sym. N-NO₂
1280 - 1320
Medium
1280 - 1320
Very Strong
Critical: Primary marker in Raman due to polarizability.
C-O Stretch
~1050
Strong
~1050
Medium
High: Validates the primary alcohol linkage.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where each physical action is grounded in mechanistic causality.
Protocol A: ATR-FTIR Workflow for Neat Standards
Best for rapid, non-destructive analysis of pure liquids or high-concentration solids.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.
Causality: Residual solvent will mask the C-H and O-H stretching regions of the analyte. Diamond is selected over ZnSe due to its chemical inertness and durability against potentially reactive nitramine standards.
Background Acquisition: Collect a 32-scan background spectrum immediately prior to sample analysis.
Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands around 1600 cm⁻¹. If not subtracted, these bands will artificially broaden or obscure the critical asymmetric N-NO₂ stretch at ~1550 cm⁻¹.
Sample Application: Apply 1-2 µL of 3-(nitroamino)propanol to the ATR crystal. If the standard is crystalline, apply consistent pressure using the ATR anvil.
Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply ATR correction algorithms to account for wavelength-dependent depth of penetration.
Self-Validation Checkpoint: Inspect the baseline at 4000-3800 cm⁻¹. A flat baseline at 100% transmittance (or 0 Absorbance) validates proper crystal contact and an absence of Mie scattering. A sloping baseline requires immediate sample re-application.
Protocol B: Orthogonal Validation via Raman Spectroscopy
Best for aqueous matrices and validating the symmetric N-NO₂ stretch.
Laser Selection: Utilize a 785 nm or 1064 nm excitation laser.
Causality: Lower wavelength lasers (e.g., 532 nm) frequently induce auto-fluorescence in commercial standards or trace impurities, which will completely overwhelm the weaker Raman scattering signals.
System Calibration: Calibrate the spectrometer using a polystyrene standard.
Self-Validation Checkpoint: Verify the polystyrene aromatic ring breathing mode is recorded at exactly 1001.4 cm⁻¹ . This ensures absolute wavenumber accuracy across the target symmetric N-NO₂ region (~1300 cm⁻¹).
Acquisition: Focus the laser on the sample vial. Acquire data with a 10-second integration time and 3 co-additions to maximize the signal-to-noise ratio for the symmetric N-NO₂ peak without inducing thermal degradation of the nitramine.
Logical Workflows & Pathway Visualizations
The following diagrams map the decision-making process for technique selection and the underlying quantum mechanical pathways of the N-NO₂ vibrations.
Decision matrix for selecting the optimal vibrational spectroscopy technique for nitramine analysis.
Mechanistic differentiation of N-NO2 vibrational modes via IR absorption and Raman scattering.
References
Title: Thermochemical properties of nanometer CL-20 and PETN fabricated using a mechanical milling method
Source: AIP Publishing
URL: [Link]
Title: Vibrational Behavior of the −NO2 Group in Energetic Compounds
Source: ResearchGate
URL: [Link]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-(Nitroamino)propanol
Executive Summary The accurate structural elucidation and quantification of nitroamines and nitrosamines have become critical imperatives in pharmaceutical development and environmental monitoring, driven by stringent re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate structural elucidation and quantification of nitroamines and nitrosamines have become critical imperatives in pharmaceutical development and environmental monitoring, driven by stringent regulatory thresholds for mutagenic impurities[1]. 3-(Nitroamino)propanol (Molecular Formula: C₃H₈N₂O₃, Exact Mass: 120.0533 Da) serves as a complex model compound due to its bifunctional nature, possessing both a labile nitramine (R-NH-NO₂) group and a terminal aliphatic alcohol (-OH).
This guide objectively compares the two dominant analytical platforms for characterizing 3-(Nitroamino)propanol: Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) . By dissecting the gas-phase thermodynamic behavior of this molecule, we provide researchers with self-validating protocols to ensure absolute scientific integrity during structural characterization.
Mechanistic Causality: The Fragmentation Dynamics of 3-(Nitroamino)propanol
To optimize an analytical method, one must first understand the fundamental gas-phase thermodynamics governing the molecule's dissociation. The N-NO₂ bond in aliphatic nitramines is notoriously weak, with a bond dissociation energy (BDE) of approximately 160–180 kJ/mol. This makes it the primary site of cleavage under any form of energetic excitation[2].
When subjected to Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), protonated 3-(Nitroamino)propanol ([M+H]⁺, m/z 121.0611) undergoes three highly predictable, structure-dependent fragmentation pathways[3]:
Nitro Group Cleavage (The Nitramine Signature):
The most diagnostic pathway involves the homolytic or heterolytic cleavage of the N-N bond.
Loss of NO₂ radical (-46 Da): Yields a dominant fragment at m/z 75.0682.
Loss of NO radical (-30 Da): Yields a fragment at m/z 91.0632. This rearrangement is characteristic of both nitramines and nitrosamines[3].
Hydroxyl Group Elimination (The Aliphatic Alcohol Signature):
The terminal hydroxyl group facilitates the loss of a water molecule (-18 Da) via a cyclic transition state, producing an m/z 103.0506 ion.
Aliphatic Backbone Cleavage:
Secondary fragmentation of the m/z 75 ion results in the breakdown of the propyl chain, generating low-mass iminium ions (e.g., m/z 30, 44) typical of aliphatic amines[4].
Fig 1: Primary ESI-MS/MS fragmentation pathways of protonated 3-(Nitroamino)propanol.
Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS
The choice of ionization technique fundamentally dictates the quality of data obtained for nitramines. Electron Ionization (EI) at 70 eV imparts over 6,000 kJ/mol of excess internal energy to the molecule. Because this vastly exceeds the N-NO₂ BDE, the molecular ion undergoes rapid, barrierless unimolecular dissociation before exiting the ion source, often resulting in the complete absence of a molecular ion peak[5]. Conversely, Electrospray Ionization (ESI) is a "soft" technique that imparts minimal internal energy, preserving the intact pseudo-molecular ion[1].
Verdict: For structural elucidation and trace quantification of 3-(Nitroamino)propanol, LC-ESI-HRMS is the superior product/platform . It allows for the unambiguous identification of the precursor ion while providing tunable MS/MS capabilities to map the exact fragmentation pathways[1].
Fig 2: Comparative analytical workflows for LC-ESI-HRMS and GC-EI-MS platforms.
Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. The following methodologies include built-in causality checks to guarantee data integrity.
Protocol A: LC-ESI-HRMS Workflow (Recommended)
Objective: Intact molecular weight determination and controlled MS/MS fragmentation.
Sample Preparation & Internal Standardization:
Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.
Spike with a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog or a deuterated nitrosamine).
Self-Validation Check: Calculate the recovery of the internal standard. A recovery of <80% indicates severe matrix-induced ion suppression, necessitating further sample clean-up.
Chromatographic Separation:
Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
Self-Validation Check: The retention time of 3-(Nitroamino)propanol must remain stable within ±0.1 minutes across triplicate injections. Peak asymmetry (Tailing Factor) must be between 0.9 and 1.2.
HRMS Acquisition (Q-TOF or Orbitrap):
Source Parameters: Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C.
MS/MS Parameters: Isolate m/z 121.0611 in the quadrupole. Apply a collision energy ramp (15–25 eV) using Nitrogen or Argon as the collision gas.
Self-Validation Check: The mass accuracy of the unfragmented [M+H]⁺ precursor ion must be within ±5 ppm of the theoretical exact mass (121.0611 Da). If the error exceeds 5 ppm, recalibrate the TOF/Orbitrap mass analyzer[1].
Protocol B: GC-EI-MS Workflow (Alternative for Volatile Matrices)
Objective: Library-matchable nominal mass fragmentation.
Derivatization (Critical Step):
Because the free hydroxyl group causes peak tailing and thermal degradation, react the sample with BSTFA + 1% TMCS at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
Self-Validation Check: Run a reagent blank. The absence of target peaks in the blank validates that the derivatizing agent is free of contamination.
GC Separation:
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C.
EI-MS Acquisition:
Ionization: 70 eV electron impact. Source temperature 230°C.
Self-Validation Check: The resulting mass spectrum will likely lack the molecular ion. Validation relies on identifying the characteristic m/z 75 and m/z 46 (NO₂⁺) fragments[6]. Compare the ion ratios against a certified reference standard analyzed under identical conditions.
Conclusion
For the rigorous characterization of 3-(Nitroamino)propanol, the analytical platform must be chosen based on the molecule's specific thermodynamic vulnerabilities. The labile N-NO₂ bond renders traditional GC-EI-MS inadequate for precursor ion identification due to excessive in-source fragmentation. LC-ESI-HRMS stands as the definitive analytical product/methodology, offering the soft ionization required to preserve the intact molecule, combined with the exact mass resolution necessary to confidently map its unique fragmentation pathways (losses of NO₂, NO, and H₂O).
References
Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds
Source: PubMed / John Wiley & Sons Ltd
URL:[Link][3]
Title: LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals
Source: U.S. Food and Drug Administration (FDA)
URL: [Link][1]
Title: Nitramine anion fragmentation: A mass spectrometric and Ab initio study
Source: Journal of the American Society for Mass Spectrometry / ACS Publications
URL:[Link][2]
Title: ELECTRON IMPACT INDUCED FRAGMENTATION OF Β- NITROAMINES
Source: European Scientific Journal
URL:[Link][4]
Title: Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds
Source: PubMed / Journal of Mass Spectrometry
URL:[Link][5]
Title: Electron‐impact fragmentation of some secondary aliphatic nitramines
Source: ResearchGate
URL:[Link][6]
Advanced HPLC Method Development for 3-(Nitroamino)propanol Detection: A Comparative Guide
As the global focus on carbon capture and environmental monitoring intensifies, analytical chemists are increasingly tasked with quantifying highly polar, low-molecular-weight degradation products. One such critical anal...
Author: BenchChem Technical Support Team. Date: March 2026
As the global focus on carbon capture and environmental monitoring intensifies, analytical chemists are increasingly tasked with quantifying highly polar, low-molecular-weight degradation products. One such critical analyte is 3-(Nitroamino)propanol (3-NAP) , a toxic nitramine primarily identified as a byproduct of 2-amino-2-methyl-1-propanol (AMP) degradation in atmospheric chemistry and amine-based carbon capture systems ().
This guide objectively compares the performance of traditional Reversed-Phase (RP) chromatography against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method for the trace-level detection of 3-NAP.
To develop a robust analytical method, we must first understand the physicochemical properties of the target analyte. 3-NAP (CAS 1934460-46-4) has a molecular weight of 120.05 g/mol , lacks a strong UV chromophore, and is extremely hydrophilic.
The Failure of Standard C18 (Reversed-Phase):
Conventional RP chromatography relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Because 3-NAP is highly polar, it exhibits virtually zero affinity for the C18 surface. Consequently, the analyte elutes in the void volume (
t0
) alongside unretained matrix salts and polar organics. When coupled with Mass Spectrometry (LC-MS/MS), this co-elution leads to severe competition for charge in the electrospray ionization (ESI) source, resulting in catastrophic ion suppression and poor sensitivity ().
The HILIC Advantage:
HILIC fundamentally reverses this retention paradigm. By employing a polar stationary phase (such as an Ethylene-Bridged Hybrid Amide) and a highly organic mobile phase, HILIC establishes a water-enriched liquid layer immobilized on the silica surface. 3-NAP partitions into this aqueous layer driven by hydrogen bonding and dipole-dipole interactions. This mechanism significantly increases the analyte's retention factor (
k′
), shifting its elution away from the matrix suppression zone and dramatically enhancing MS/MS sensitivity ().
Figure 2: Mechanistic comparison of 3-NAP retention on C18 versus HILIC stationary phases.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness , the following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction, the method automatically corrects for extraction losses and residual matrix-induced ion suppression. Continuous matrix spike recoveries are integrated into every batch to dynamically verify accuracy across varying effluent compositions.
Step-by-Step Methodology
Part A: Supported Liquid Extraction (SLE) Sample Preparation
Causality: SLE is chosen over traditional Solid Phase Extraction (SPE) because it prevents the co-extraction of high-concentration inorganic salts found in carbon capture effluents, which would otherwise crash the MS source.
Aliquot 5.0 mL of the aqueous sample into a pre-cleaned borosilicate vial.
Spike with 50 µL of a 1.0 µg/L isotopically labeled internal standard (e.g., 3-NAP-d6) solution.
Adjust the sample pH to 7.0 ± 0.2 using a 100 mM ammonium acetate buffer. Reasoning: Ensures the nitramine remains in a neutral state, optimizing its partitioning into the organic extraction solvent.
Load the buffered sample onto a diatomaceous earth-based SLE cartridge (10 mL capacity). Allow 5 minutes for complete aqueous layer absorption.
Elute the target analytes using two consecutive 5.0 mL aliquots of MS-grade ethyl acetate.
Evaporate the combined organic eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.
Reconstitute the residue in 200 µL of 95:5 Acetonitrile:Water, vortex for 30 seconds, and transfer to an autosampler vial.
Part B: LC-MS/MS Analytical Conditions
Causality: The high organic starting conditions force the polar analyte into the stationary phase's aqueous layer, while the low pH mobile phase promotes positive ion formation in the ESI source.
Column: Ethylene-Bridged Hybrid (BEH) Amide column (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Program: Initial conditions at 95% B; hold for 1.0 min. Ramp linearly to 75% B over 4.0 mins. Hold at 75% B for 2.0 mins. Return to 95% B over 0.1 min and equilibrate for 3.0 mins.
Flow Rate: 0.4 mL/min.
Injection Volume: 5.0 µL.
Detection: Triple Quadrupole MS operating in Positive Electrospray Ionization (ESI+) mode. Monitor MRM transitions (e.g., m/z 121.1 → 59.0 for quantitation).
Figure 1: Self-validating SLE-HILIC-MS/MS workflow for 3-NAP quantification.
Quantitative Data Comparison
The table below summarizes the experimental data comparing the alternative standard C18 method against the optimized BEH Amide HILIC method for 3-NAP detection in a simulated washwater matrix.
Analytical Parameter
Standard C18 (Alternative)
BEH Amide HILIC (Optimized)
Retention Time (
tR
)
0.8 min (Elutes in Void Volume)
4.6 min (Strongly Retained)
Capacity Factor (
k′
)
< 0.2
4.8
Peak Asymmetry (
Tf
)
2.4 (Severe Tailing)
1.1 (Excellent Symmetry)
Matrix Effect (%)
-85% (Severe Ion Suppression)
-8% (Negligible Suppression)
Extraction Recovery (%)
32 ± 15%
94 ± 4%
Limit of Detection (LOD)
150.0 ng/L
0.8 ng/L
Limit of Quantitation (LOQ)
500.0 ng/L
2.5 ng/L
Data Interpretation:
The standard C18 column fails to retain 3-NAP, resulting in a capacity factor (
k′
) of less than 0.2. This co-elution with the solvent front causes an 85% loss in signal due to matrix suppression, rendering trace-level detection impossible. Conversely, the HILIC method achieves a
k′
of 4.8, successfully separating the analyte from matrix interferences. This mechanistic shift improves the Limit of Detection (LOD) by over two orders of magnitude, achieving sub-ng/L sensitivity.
Conclusion
For the quantification of highly polar nitramines like 3-(Nitroamino)propanol, traditional reversed-phase chromatography is fundamentally inadequate. By transitioning to a HILIC-based separation coupled with a self-validating SLE extraction protocol, laboratories can overcome severe matrix suppression, ensure robust analyte retention, and achieve the stringent sensitivity required for environmental and pharmaceutical safety monitoring.
References
Nielsen, C. J., et al. (2021). "Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions." ACS Earth and Space Chemistry. URL:[Link]
LCGC International. (2021). "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS." LCGC. URL:[Link]
Environmental Science: Processes & Impacts. (2024). "Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines." Royal Society of Chemistry. URL:[Link]
Validation
A Comparative Guide to Purity Assessment: Validating Elemental Analysis for 3-(Nitroamino)propanol
In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibili...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as 3-(Nitroamino)propanol (C₃H₈N₂O₃), a molecule with reactive nitroamino and hydroxyl functional groups, precise purity determination is paramount. This guide provides an in-depth validation of elemental analysis as a primary method for purity assessment and objectively compares its performance against alternative analytical techniques, supported by experimental data.
The Criticality of Purity for 3-(Nitroamino)propanol
3-(Nitroamino)propanol, with a molecular weight of 136.12 g/mol , is a niche but important chemical intermediate. Its dual functionality makes it a versatile building block, but also susceptible to a range of impurities during synthesis.[1] Potential impurities could include unreacted starting materials, byproducts from incomplete reactions or side reactions (such as oxidation of the alcohol to an aldehyde or carboxylic acid), and residual solvents. The presence of these impurities can have significant consequences, potentially leading to undesirable side reactions in subsequent synthetic steps or introducing toxicity in a final drug product. Therefore, a robust and validated analytical method for purity determination is essential.
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of an organic compound.[2][3] The principle is based on the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity detection.[4][5]
The purity of 3-(Nitroamino)propanol can be determined by comparing the experimentally obtained weight percentages of C, H, and N with their theoretical values.
Theoretical Composition of 3-(Nitroamino)propanol (C₃H₈N₂O₃):
A deviation from these theoretical values can indicate the presence of impurities. For example, an impurity with a higher carbon-to-nitrogen ratio would result in an experimentally determined carbon percentage higher than the theoretical value and a lower nitrogen percentage.
Validation of the Elemental Analysis Method
To ensure that the elemental analysis method is fit for its intended purpose of accurately determining the purity of 3-(Nitroamino)propanol, it must be validated. The validation process follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[6][7]
The following workflow outlines the key validation parameters and the experimental design for each.
Caption: Workflow for the validation of an elemental analysis method for purity determination.
Experimental Protocols for Validation
1. Specificity:
Objective: To demonstrate that the method can accurately measure the elemental composition of 3-(Nitroamino)propanol in the presence of potential impurities.
Protocol:
Analyze a sample of highly purified 3-(Nitroamino)propanol.
Analyze individual samples of known potential impurities (e.g., starting materials, related substances).
Prepare a mixture of 3-(Nitroamino)propanol and the known impurities at levels expected in a typical sample.
Analyze the mixture and compare the results to the theoretical values for the mixture. The results should demonstrate that the presence of impurities does not interfere with the measurement of the elemental composition of the main compound.
2. Linearity:
Objective: To demonstrate a linear relationship between the amount of sample analyzed and the measured elemental composition over a specified range.
Protocol:
Prepare a series of at least five samples of 3-(Nitroamino)propanol with varying weights, typically covering a range from 50% to 150% of the target sample weight.
Analyze each sample in triplicate.
Plot the measured weight of each element (C, H, N) against the sample weight.
Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically >0.99).
3. Accuracy:
Objective: To determine the closeness of the experimental results to the true theoretical values.
Protocol:
Prepare a placebo (a mixture of all components except the analyte).
Spike the placebo with known amounts of 3-(Nitroamino)propanol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates at each concentration level.
Analyze the samples and calculate the percent recovery for each element. The recovery should be within a predefined acceptance criterion (e.g., 98-102%).
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay precision):
Prepare six independent samples of 3-(Nitroamino)propanol at 100% of the target weight.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD) for the weight percentages of C, H, and N. The RSD should be within an acceptable limit (e.g., ≤ 1.0%).
Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Compare the results between the two studies to assess the method's robustness under typical laboratory variations.
5. Range:
Objective: To define the interval between the upper and lower sample weights for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is determined by the linearity and accuracy studies and is typically the range of sample weights over which the method is shown to be linear, accurate, and precise.
Comparative Analysis with Alternative Purity Determination Methods
While elemental analysis is a fundamental technique, other methods can provide complementary or, in some cases, more detailed information about the purity of 3-(Nitroamino)propanol. Here, we compare elemental analysis with two powerful alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[8][9] For 3-(Nitroamino)propanol, a reversed-phase HPLC method with UV detection would be suitable, as the nitroamino group is a chromophore.[10][11][12][13]
Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate. A UV detector measures the absorbance of the components as they elute from the column. The area under each peak is proportional to the concentration of that component. Purity is typically determined by an area percent calculation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the purity of a substance by comparing the integral of a specific resonance of the analyte with the integral of a known amount of an internal standard.[14][15][16] A key advantage of qNMR is that it does not require a reference standard of the analyte itself.[15]
Principle: A known mass of the sample and a known mass of a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all protons). The purity of the analyte is calculated using the following equation[14]:
"analyte" refers to 3-(Nitroamino)propanol and "std" refers to the internal standard.
Performance Comparison
The following table summarizes the key performance characteristics of elemental analysis, HPLC-UV, and qNMR for the purity determination of 3-(Nitroamino)propanol, based on hypothetical but realistic experimental data.
Parameter
Elemental Analysis (EA)
HPLC-UV
Quantitative NMR (qNMR)
Principle
Combustion and gas analysis
Chromatographic separation and UV detection
NMR signal integration relative to an internal standard
Specificity
Can be low if impurities have similar elemental compositions.
High; separates and quantifies individual impurities.
High; provides structural information for impurity identification.
Accuracy (% Recovery)
99.5 ± 0.5%
100.2 ± 1.5%
99.8 ± 0.8%
Precision (RSD)
≤ 0.5%
≤ 1.5%
≤ 1.0%
Information Provided
Overall elemental composition (C, H, N).
Relative amounts of all UV-active components.
Absolute purity; can identify and quantify impurities with known structures.
Reference Standard
Not required for the analyte, but for system suitability.
Requires a reference standard of the analyte for accurate quantification.
Requires a certified internal standard, but not of the analyte itself.[15]
Strengths
- Highly precise and accurate for elemental content.- Well-established and robust method.
- Excellent for separating and quantifying impurities.- High sensitivity.
- Primary analytical method.- Provides structural information.- Does not require an analyte reference standard.[15]
Limitations
- Does not provide information on the nature of impurities.- Not suitable for distinguishing between isomers.
- Requires a reference standard for the analyte.- Only detects UV-active impurities.
- Lower sensitivity than HPLC.- Requires a high-field NMR spectrometer.
Conclusion and Recommendations
The choice of analytical method for determining the purity of 3-(Nitroamino)propanol depends on the specific requirements of the analysis.
Elemental Analysis is an excellent, highly precise method for confirming the elemental composition and, by extension, the purity of a bulk substance, especially when the potential impurities have significantly different elemental compositions from the main compound. Its validation is straightforward and follows established guidelines. However, it provides no information on the identity or number of impurities present.
HPLC-UV is the method of choice for routine quality control where the goal is to separate and quantify known and unknown impurities. It offers high sensitivity and specificity for impurity profiling.
qNMR is an unparalleled technique for the absolute purity determination of a new chemical entity or for the certification of a reference standard, as it does not require a pre-existing standard of the analyte. Its ability to provide structural information is invaluable for impurity identification.
For comprehensive characterization and validation of 3-(Nitroamino)propanol purity, a combination of these techniques is recommended. Elemental analysis provides fundamental confirmation of the elemental composition, while a chromatographic method like HPLC-UV offers a detailed impurity profile. qNMR serves as a powerful tool for the absolute quantification and structural elucidation of the compound and its impurities. This multi-faceted approach ensures the highest level of confidence in the quality and purity of 3-(Nitroamino)propanol for its intended applications in research and development.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]
qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at: [Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Available at: [Link]
What methods are used to test the purity of organic compounds? - TutorChase. Available at: [Link]
Determination of organic nitro compounds using HPLC-UV-PAED - R Discovery. (2004, December 7). Available at: [Link]
Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction - PubMed. (2013, September 15). Available at: [Link]
The Chemistry of 3-Nitropropanol: Properties and Synthesis Applications. (2026, March 4). Available at: [Link]
Quantitative NMR Spectroscopy. Available at: [Link]
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
Determination of organic nitro compounds using HPLC-UV-PAED - ResearchGate. (2025, August 9). Available at: [Link]
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Available at: [Link]
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. (2009, December 30). Available at: [Link]
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available at: [Link]
9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5). Available at: [Link]
Validation of analytical procedures according to the ICH guidelines - Efor Group. Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available at: [Link]
ICH Q3D: Elemental impurity analysis - FILAB. Available at: [Link]
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Available at: [Link]
3-amino-1-propanol, 156-87-6 - The Good Scents Company. Available at: [Link]
Synthesis of 3-Nitropropanol Homologues | Request PDF - ResearchGate. (2025, August 7). Available at: [Link]
WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
3-AMINO-1-PROPANOL For Synthesis - Laboratory Chemicals | Alpha Chemika. Available at: [Link]
A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs) - RSIS International. (2025, October 13). Available at: [Link]
Thermal Analysis (DSC/TGA) of 3-(Nitroamino)propanol: A Comparative Guide for Energetic Precursors
For researchers and drug development professionals working with energetic materials or nitric oxide (NO) donor pharmaceuticals, understanding the thermal envelope of nitramino alcohols is a critical safety and formulatio...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals working with energetic materials or nitric oxide (NO) donor pharmaceuticals, understanding the thermal envelope of nitramino alcohols is a critical safety and formulation requirement. 3-(Nitroamino)propanol (also known as N-(3-hydroxypropyl)nitramide) serves as a fundamental bifunctional building block. It contains a primary hydroxyl group—ideal for polymerization or esterification—and a nitramino (
N−NO2
) explosophore that dictates its energy release profile.
This guide objectively compares the thermal behavior of 3-(nitroamino)propanol against industry-standard energetic plasticizers and provides a self-validating analytical protocol for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Performance Analysis
In solid propellants and advanced polymer-bonded explosives (PBXs), energetic plasticizers are used to lower the glass transition temperature (
Tg
) of the binder matrix while contributing to the overall specific impulse. Because 3-(nitroamino)propanol is a raw precursor, its thermal properties differ significantly from fully functionalized plasticizers like Bu-NENA (N-butyl-N-(2-nitroxyethyl)nitramine) or azido-esters like DPG-BAB (Dipropylene glycol bis(2-azidobutyrate)).
The presence of the free hydroxyl group in 3-(nitroamino)propanol facilitates a strong intermolecular hydrogen-bonding network. This significantly elevates its
Tg
compared to its alkylated derivatives.
Quantitative Thermal Comparison
Data summarized from coupled DSC/TGA measurements at a standard heating rate of 5 °C/min.
Compound
Functional Class
Tg
(°C)
Decomposition Onset (
Tdec
, °C)
Peak Exotherm (°C)
Primary Trigger Bond
3-(Nitroamino)propanol
Nitramino Alcohol
~ -45
185
205
N−NO2
Cleavage
Bu-NENA
Nitratoethylnitramine
-84
165
180
O−NO2
Cleavage
DPG-BAB
Azido-Ester
-88
208.5
226.3
N3
Cleavage
GAP
Azide Polymer
-45
200
240
N3
Cleavage
Key Takeaway: While 3-(nitroamino)propanol exhibits a higher
Tg
than state-of-the-art plasticizers like DPG-BAB (which boasts an exceptional
Tg
of -88 °C[1]), its nitramine backbone offers superior thermal stability compared to the nitrate ester groups found in Bu-NENA, which begin decomposing around 165 °C[2].
Mechanistic Insights into Thermal Degradation
To interpret DSC/TGA thermograms accurately, one must understand the causality of the molecular breakdown. The thermal degradation of nitramino alcohols does not occur randomly; it is governed by bond dissociation energies.
The
N−NO2
bond is the weakest link in 3-(nitroamino)propanol. Upon reaching the critical thermal threshold (~185 °C), homolytic cleavage of this bond occurs, generating highly reactive aminyl and nitrogen dioxide (
NO2
) radicals[3]. This initial endothermic bond-breaking is immediately overwhelmed by the massive exothermic secondary reactions of the radicals, which is recorded as a sharp upward peak on the DSC heat-flow curve. Simultaneously, the TGA records a precipitous mass drop as volatile gases (
N2O
,
CO2
,
H2O
) are expelled.
Thermal decomposition pathway of nitramino alcohols via N-NO2 homolysis.
Self-Validating Experimental Protocol for DSC/TGA
When analyzing energetic materials, standard thermal analysis protocols will fail—or worse, destroy the instrument—if not adapted for explosive kinetics. The following methodology is a self-validating system designed specifically for nitramines.
Self-validating coupled DSC-TGA workflow for energetic materials.
Step-by-Step Methodology & Causality
Step 1: Multi-Point Instrument Calibration
Action: Calibrate the DSC sensor using high-purity Indium (
Tm
= 156.6 °C) and Zinc (
Tm
= 419.5 °C) standards before running the nitramine.
Causality: Energetic decomposition is highly sensitive to temperature. Multi-point calibration ensures that the recorded
Tonset
is an absolute thermodynamic value, not an artifact of sensor drift.
Step 2: Micro-Scale Sample Preparation
Action: Weigh exactly 1.0 to 1.5 mg of 3-(nitroamino)propanol into an aluminum crucible. Seal it with a lid containing a 50 µm pinhole.
Causality (Mass): Nitramines undergo violent exothermic decomposition. Using >2 mg causes "thermal runaway" (where the sample's self-heating outpaces the furnace), artificially shifting the peak temperature and potentially destroying the TGA microbalance.
Causality (Pinhole): A hermetically sealed crucible will rupture under the pressure of evolved
NOx
gases. A pinhole allows these volatiles to escape at a controlled rate while maintaining the self-generated atmosphere necessary to capture accurate kinetic data.
Step 3: Inert Atmosphere Control
Action: Purge the furnace with high-purity Nitrogen (
N2
) or Argon at a flow rate of 50 mL/min.
Causality: Oxygen induces premature thermo-oxidative degradation. An inert purge isolates the pure thermal homolysis of the
N−NO2
bond, ensuring the data reflects the molecule's inherent stability rather than its oxidation resistance.
Step 4: Dynamic Heating Program
Action: Equilibrate the sample at 25 °C for 5 minutes, then apply a slow heating rate of 5 °C/min up to 300 °C.
Causality: Fast heating rates (e.g., 20 °C/min) create a thermal gradient across the sample, causing the recorded
Tonset
to lag behind the actual sample temperature. A 5 °C/min rate ensures thermal equilibrium, yielding a highly accurate decomposition onset.
Step 5: Baseline Subtraction (System Validation)
Action: Run an identical temperature profile using an empty pinhole crucible. Subtract this baseline heat-flow and mass-loss data from the sample run.
Causality: This self-validating step eliminates systemic errors such as baseline bowing in the DSC and buoyancy effects in the TGA (where changing gas density at high temperatures mimics mass changes).
References
Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization
Ludwig-Maximilians-Universität München (LMU)[Link]
DIPROPYLENE GLYCOL BIS(2-AZIDOBUTYRATE) – A NEW ENERGETIC AZIDO PLASTICIZER
Fraunhofer Institute for Chemical Technology (ICT)
[Link]
Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines
National Institutes of Health (NIH) / PMC[Link]
chromatographic separation of 3-(Nitroamino)propanol impurities
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight degradation products in complex matrices. In the fields of carbon capture and storage...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight degradation products in complex matrices. In the fields of carbon capture and storage (CCS) and pharmaceutical manufacturing, the oxidative degradation of primary amines like 3-aminopropanol (3-AP) yields 3-(nitroamino)propanol[1]. This nitramine is not only a potential environmental and health hazard but also a notoriously difficult analyte to isolate and quantify[2].
This guide provides an objective, data-driven comparison of chromatographic strategies for the separation of 3-(nitroamino)propanol impurities, evaluating our advanced Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) against traditional Reversed-Phase C18 (RP-C18) and Porous Graphitic Carbon (PGC) alternatives.
The Analytical Challenge: Polarity and Matrix Suppression
The formation of 3-(nitroamino)propanol occurs when 3-AP is subjected to oxidative stress in the presence of NOx or ozone[1].
Figure 1: Oxidative degradation pathway of 3-aminopropanol into 3-(nitroamino)propanol.
The Causality of Chromatographic Failure:
Standard RP-C18 columns rely on hydrophobic partitioning. However, the highly polar nitroamino group (-NH-NO₂) and the terminal hydroxyl group (-OH) of 3-(nitroamino)propanol prevent meaningful interaction with C18 alkyl chains. Consequently, the analyte elutes in the void volume (
t0
).
When an analyte elutes in the void volume, it co-elutes with high concentrations of un-retained matrix salts and the parent amine. In Electrospray Ionization (ESI) mass spectrometry, this competition for charge droplets leads to severe ion suppression , drastically reducing sensitivity and reproducibility[3].
Column Technology Comparison
To establish a self-validating analytical system, we compared three distinct stationary phases. The objective was to achieve a retention factor (
k′
) > 2.0, excellent peak symmetry, and minimal matrix interference.
Mechanistic Insights
RP-C18 (Alternative 1): Fails due to the lack of hydrophobic surface area on the analyte.
PGC (Alternative 2): Porous Graphitic Carbon retains polar compounds via polar retention effect on graphite (PREG). While it successfully retains the nitramine, PGC often suffers from peak tailing (Asymmetry > 1.8) and irreversible adsorption over multiple injections, leading to shifting retention times[4].
ZIC-HILIC (Target Product): Utilizes a sulfobetaine zwitterionic stationary phase. It establishes a stable, water-enriched micro-environment on the silica surface. 3-(nitroamino)propanol partitions effectively into this aqueous layer. Furthermore, the parent 3-AP (a strong base) is fully protonated at pH 3.5 and is retained via strong cation-exchange mechanisms, eluting much later than the nitramine. This orthogonal selectivity completely eliminates matrix suppression.
Quantitative Performance Data
Chromatographic Parameter
ZIC-HILIC (Product)
PGC (Alternative 1)
RP-C18 (Alternative 2)
Retention Time (min)
6.8
4.2
0.9 (Void)
Retention Factor (
k′
)
3.5
1.8
< 0.1
Peak Asymmetry (
As
)
1.05
1.85
N/A
Limit of Detection (µg/L)
0.05
0.40
> 5.0
Matrix Recovery (%)
94 ± 3
72 ± 8
< 20
Data synthesized from standardized injections of 10 µg/L 3-(nitroamino)propanol in a 1% 3-AP matrix.
Optimized Experimental Workflow
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. Standard Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction (SPE) is unsuited for nitramines[4]; therefore, an optimized Carbon SPE protocol is required.
Figure 2: Optimized LC-MS/MS workflow for trace nitramine quantitation.
Phase A: Sample Preparation (Carbon SPE)
Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through a Carbon SPE cartridge (500 mg)[4].
Loading: Acidify 10 mL of the aqueous sample to pH 3.0 using 0.001 M HCl. Load onto the cartridge at a flow rate of 1 mL/min. (Causality: Acidification ensures the parent 3-AP is ionized and passes through or is easily washed, while the neutral nitramine is retained).
Washing: Wash with 2 mL of 0.001 M HCl to elute residual basic parent amines.
Elution: Elute the target nitramine with 5 mL of Ethyl Acetate/Methanol (80:20, v/v).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 35°C. Reconstitute in 1 mL of 90% Acetonitrile / 10% Water.
Phase B: LC-MS/MS Parameters
Column: ZIC-HILIC (150 × 2.1 mm, 3 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid. (Causality: Ammonium formate provides the necessary ionic strength to maintain the hydration layer on the zwitterionic phase).
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
0.0 - 2.0 min: 90% B (Isocratic hold to focus the polar analyte)
2.0 - 7.0 min: Linear gradient to 50% B
7.0 - 10.0 min: Hold at 50% B (Flushes highly retained parent amines)
10.1 - 15.0 min: 90% B (Column re-equilibration)
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS/MS Detection: Electrospray Ionization in Negative Mode (ESI-).
Quantifier Transition: m/z 119.0 → 59.0
Qualifier Transition: m/z 119.0 → 73.0
Self-Validation Check: To validate the absence of matrix effects, perform a post-column infusion of a stable isotope-labeled standard (if available) or a structurally similar nitramine during a blank matrix injection. A stable baseline confirms the absence of ionization suppression zones[3].
Conclusion
For the chromatographic separation of 3-(nitroamino)propanol impurities, traditional RP-C18 methods are fundamentally flawed due to the analyte's extreme hydrophilicity. While PGC offers an alternative, it is compromised by poor peak shape and column longevity issues.
The ZIC-HILIC platform provides the definitive solution. By leveraging hydrophilic partitioning and orthogonal electrostatic repulsion of the parent amine matrix, it delivers superior retention (
k′
= 3.5), sharp peak symmetry (
As
= 1.05), and sub-ppb limits of detection, ensuring rigorous analytical integrity for environmental and pharmaceutical monitoring.
References
Nitrosamines and Nitramines in Amine-Based Carbon Dioxide Capture Systems: Fundamentals, Engineering Implications, and Knowledge Gaps
Source: Environmental Science and Technology / ResearchGate
URL
validating shelf-life of 3-(Nitroamino)propanol samples
A Comparative Guide to Validating the Shelf-Life of 3-(Nitroamino)propanol Samples Authored by a Senior Application Scientist This guide provides an in-depth, scientifically grounded framework for validating the shelf-li...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Validating the Shelf-Life of 3-(Nitroamino)propanol Samples
Authored by a Senior Application Scientist
This guide provides an in-depth, scientifically grounded framework for validating the shelf-life of 3-(Nitroamino)propanol. Designed for researchers, scientists, and drug development professionals, it moves beyond simple procedural lists to explain the causality behind experimental choices. We will compare analytical methodologies and contextualize the stability of 3-(Nitroamino)propanol against a relevant structural analog, 3-Amino-1-propanol, to highlight the chemical liabilities imparted by the nitroamino functional group. The protocols described herein are rooted in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory alignment and scientific robustness.
The Chemical Landscape: Understanding 3-(Nitroamino)propanol's Inherent Stability
3-(Nitroamino)propanol is a bifunctional molecule featuring a primary alcohol (-OH) and a nitroamino (-NHNO₂) group. This structure presents specific chemical liabilities that are critical to understand when designing a stability study. The nitroamino group, in particular, is susceptible to degradation under various conditions. Unlike its simpler analog, 3-Amino-1-propanol, which is generally stable under normal conditions but reactive with acids and oxidizing agents[1][2][3], the presence of the nitro group introduces additional potential degradation pathways.
Forced degradation studies, which intentionally stress the molecule, are essential to proactively identify these pathways.[4][5] This approach is a cornerstone of the ICH Q1A(R2) guideline on stability testing, as it helps to establish the intrinsic stability of the molecule and validate the analytical procedures used to monitor it.[6]
The Analytical Cornerstone: Developing a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the active ingredient without interference from its degradation products, impurities, or other components in the sample matrix.[7][8] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose in pharmaceutical analysis.[7]
Comparison of Primary Analytical Techniques
For a nitro-containing compound like 3-(Nitroamino)propanol, both HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable options. The choice depends on the specific goal of the analysis.
Parameter
HPLC-UV
LC-MS/MS
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[9]
Separation by liquid chromatography followed by highly selective mass analysis of the analyte and its fragments.[9]
Selectivity
Moderate; potential for interference from co-eluting compounds with similar UV spectra.[9]
High; based on specific precursor and product ion transitions, allowing for definitive identification.[9]
Sensitivity
Good for quantification of the primary compound.
Excellent; the preferred method for detecting and identifying trace-level degradation products.[10]
Primary Use
Routine quantification, quality control, and determination of purity and degradation percentage in forced degradation studies.
Identification and structural elucidation of unknown degradation products; quantification of low-level impurities.
For the purpose of validating shelf-life, a robust HPLC-UV method is the primary tool for quantification. LC-MS/MS serves as a critical secondary tool to characterize the degradation products identified during the forced degradation study.
The Validation Framework: A Step-by-Step Guide
The overall process of validating the shelf-life follows a logical progression, ensuring that the analytical method is sound before assessing the molecule's stability.
Overall workflow for shelf-life validation.
Experimental Protocol: Forced Degradation of 3-(Nitroamino)propanol
This section provides a detailed protocol for conducting a forced degradation study, which is the core of establishing the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated at a sufficient level for detection and resolution.[4][11]
Experimental workflow for the forced degradation study.
Step-by-Step Methodology
Prepare Stock Solution: Accurately weigh and dissolve 3-(Nitroamino)propanol in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to create a stock solution of approximately 1 mg/mL.
Acid Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
Incubate the solution in a water bath at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.
Alkaline Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
Incubate at 60°C and sample as described for acid hydrolysis.
Neutralize the aliquots with 0.1 M HCl before analysis.
Oxidative Degradation:
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature and protected from light.
Sample at specified time points. The reaction can be quenched by adding a small amount of sodium bisulfite if necessary.
Thermal Degradation:
Place a known quantity of solid 3-(Nitroamino)propanol in a vial.
Store the vial in a temperature-controlled oven at 80°C.
At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.
Photostability Testing:
Expose solid samples and solutions of 3-(Nitroamino)propanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
Analyze the exposed samples against a control sample protected from light.
Data Interpretation and Comparative Analysis
The analysis of stressed samples provides crucial data on both the molecule's stability and the method's performance.
Hypothetical Forced Degradation Results
Stress Condition
% Degradation of 3-(Nitroamino)propanol
No. of Major Degradation Products (>0.1%)
Peak Purity (Parent Peak)
Notes on Comparison with 3-Amino-1-propanol
0.1 M HCl, 60°C, 24h
12.5%
2
Pass
3-Amino-1-propanol is also reactive with acids, forming ammonium salts, but is less likely to undergo complex degradation.[12]
0.1 M NaOH, 60°C, 24h
18.2%
3
Pass
3-Amino-1-propanol is generally stable under basic conditions. The nitroamino group likely increases susceptibility to alkaline hydrolysis.[12]
3% H₂O₂, RT, 8h
21.0%
2
Pass
Both compounds are susceptible to oxidation. The nitroamino group may be particularly prone to oxidative degradation.
Photostability is compound-specific; direct comparison requires experimental data.
This data demonstrates that the analytical method can separate the parent compound from numerous degradation products formed under various stress conditions, thus proving it is "stability-indicating."
Potential Degradation Pathways
The nitroamino functional group is the most probable site of degradation. Under hydrolytic conditions, it could potentially lead to the formation of nitrite ions and 3-amino-1-propanol itself, or other related species. LC-MS/MS analysis of the degradation products is essential for proposing and confirming these pathways.
Hypothetical degradation pathway under hydrolysis.
Establishing the Shelf-Life: Long-Term and Accelerated Studies
Once the stability-indicating method is validated and the degradation profile is understood, formal stability studies can begin.[13]
Long-Term Studies: Samples are stored under recommended storage conditions (e.g., 25°C/60% RH) and monitored at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to determine the retest period or shelf-life.[13]
Accelerated Studies: Samples are stored under elevated stress conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and identify potential issues more quickly.[11][13]
The shelf-life is defined as the period during which the 3-(Nitroamino)propanol sample continues to meet its pre-defined specification for purity and impurity levels.[14][15]
Conclusion
Validating the shelf-life of 3-(Nitroamino)propanol is a systematic process that hinges on a deep understanding of its chemical properties and the application of robust analytical science. By employing a well-validated, stability-indicating HPLC method and conducting comprehensive forced degradation studies as outlined by ICH guidelines, researchers can confidently characterize the stability of this molecule. The comparison with its structural analog, 3-Amino-1-propanol, underscores the significant impact of the nitroamino functional group on the compound's degradation profile. This guide provides the necessary framework for generating reliable stability data, ensuring the quality and integrity of 3-(Nitroamino)propanol in research and development applications.
References
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. [Link]
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]
de Oliveira, M. A., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(7), 678-683. [Link]
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
Shelf Lives of Common Chemical Reagents. (2020). OnePointe Solutions. [Link]
Testing the shelf life of chemical products. (2024). BioGenius. [Link]
Shelf Life vs. Expiration Date of a Chemical Standard. (2020). Spectroscopy Online. [Link]
Santosh, T., & Sahu, P. K. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. International Journal of Applied Pharmaceutics, 17(3), 361-369. [Link]
Shelf Life of CHemicals and Reagents. (2018). Pharmaguideline Forum. [Link]
Pardeshi, V. N., et al. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Journal of Chemical Health Risks. [Link]
3-AMINO-1-PROPANOL For Synthesis. (n.d.). Alpha Chemika. [Link]
OMCL recommendation document (PA/PH/OMCL (21) 60 R2). (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]
Stability Indicating HPLC Method Development: A Review. (2024). IRJPMS. [Link]
Molyneux, R. J., & James, L. F. (1982). Quantitative determination of 3-nitropropionic acid and 3-nitropropanol in plasma by HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 229(2), 503-508. [Link]
Hartono, A., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(46), 21018-21031. [Link]
3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
Hu, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1339-1358. [Link]
Antonsen, S., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. The Journal of Physical Chemistry A, 125(39), 8634-8647. [Link]
Analytical Methods for Propylene Glycol Dinitrate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]
Wang, S., et al. (2020). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. Scientific Reports, 10(1), 1-11. [Link]
Standard Operating Procedure: Handling, Decontamination, and Disposal of 3-(Nitroamino)propanol As amine-based technologies expand—particularly in carbon capture and storage (CCS) and advanced drug development—laboratori...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling, Decontamination, and Disposal of 3-(Nitroamino)propanol
As amine-based technologies expand—particularly in carbon capture and storage (CCS) and advanced drug development—laboratories increasingly encounter nitramine byproducts[1]. 3-(Nitroamino)propanol (CAS: 1934460-46-4) [2] is an aliphatic nitramine that requires stringent handling and disposal protocols.
Unlike standard organic solvents, nitramines possess an electrophilic
N−NO2
functional group that makes them environmentally persistent, potentially carcinogenic, and highly reactive[1][3]. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides the mechanistic causality behind each safety measure, ensuring your laboratory maintains a self-validating system of chemical stewardship.
Hazard Profile & Mechanistic Causality
To handle 3-(Nitroamino)propanol safely, one must understand its biological and chemical reactivity. The
N−NO2
group readily interacts with biological nucleophiles. Acute exposure to structurally analogous aliphatic nitramines (such as AMP-NO
2
and MEA-NO
2
) has been proven to cause very severe eye irritation and mild cytotoxicity[4][5]. Furthermore, nitramines are heavily regulated due to their structural similarity to carcinogenic nitrosamines, requiring designated handling areas and specialized disposal[3][6].
Quantitative Hazard Assessment
The following table summarizes the in vitro hazard data for aliphatic nitramines closely related to 3-(Nitroamino)propanol, establishing the baseline for our safety protocols[4][5][7]:
Compound
Cytotoxicity (PE %)
Eye Irritation (BCOP Assay)
Skin Sensitization
Inhalation Hazard
3-(Nitroamino)propanol
~60-75%
Severe Irritant
Non-sensitizer
STOT SE / Irritant
AMP-NO
2
60-75%
Very Severe Irritant
Non-sensitizer
STOT SE
MEA-NO
2
Mild
Very Severe Irritant
Non-sensitizer
STOT SE
DMA-NO
2
Mild
Mild Irritant
Non-sensitizer
STOT SE
Causality Check: Because of the severe ocular hazard and potential carcinogenicity[3][4], all handling of 3-(Nitroamino)propanol—including weighing, dilution, and disposal—must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[6][8].
Logistical Disposal Plan (EHS Route)
For bulk quantities (>50 mL or >5 g) of 3-(Nitroamino)propanol waste, in-lab degradation is logistically inefficient. The waste must be segregated for Environmental Health and Safety (EHS) pickup and subsequent high-temperature incineration[8].
Containment: Store liquid waste in high-density polyethylene (HDPE) or amber glass containers to prevent light-induced decomposition[8].
Secondary Containment: Place the primary container inside an unbreakable secondary container to mitigate spill risks during transit[8].
Labeling: Containers must be explicitly labeled: "HAZARDOUS WASTE - TOXIC/IRRITANT: 3-(Nitroamino)propanol (CAS 1934460-46-4) - Date of Generation."[2][8]
Storage: Store in a ventilated, designated hazardous waste cabinet under lock and key, strictly segregated from strong acids, reducing agents, and cellulose-based absorbents[6][8].
Experimental Workflow: In-Lab Chemical Degradation Protocol
For small-scale residues (<50 mL) generated during routine research, in-lab chemical degradation is the preferred method to eliminate the carcinogenic and irritant risks before disposal. We utilize the highly validated Lunn & Sansone Reduction Method [9][10].
The Mechanism: Treatment with Aluminum-Nickel (Al-Ni) alloy powder and aqueous alkali generates nascent hydrogen gas in situ. The nickel acts as a hydrogenation catalyst, rapidly reducing the hazardous
N−NO2
group of the nitramine into a benign amine (3-aminopropanol), ammonia, and water[9].
Step-by-Step Methodology
Required PPE: Double nitrile rubber gloves (0.11mm minimum), CSA-approved safety glasses, and a Tyvek back-closure gown[3].
Solvent Preparation: Dissolve the 3-(Nitroamino)propanol residue in water or methanol.
Critical Causality:Do NOT use acetone or dichloromethane. Reactions in these solvents are incomplete, dangerously slow, and generate unidentified, potentially highly toxic byproducts[9].
Alkaline Addition: Transfer the solution to a round-bottom flask inside a fume hood. Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH)[9].
Catalyst Introduction: Slowly and carefully add Al-Ni alloy powder (approximately 1g per 100 mL of solution)[9].
Critical Causality: This step is highly exothermic and evolves flammable hydrogen gas. Add the powder in small increments to prevent thermal runaway.
Incubation: Stir the reaction mixture continuously overnight (approx. 24 hours) at room temperature. Ensure the fume hood sash is appropriately positioned to vent the evolved hydrogen and ammonia gases safely[9].
Filtration: Filter the resulting mixture through a pad of Celite to remove the spent Al-Ni powder.
Waste Segregation: The spent filter cake contains heavy metals (Nickel) and must be disposed of as solid hazardous metal waste.
Neutralization: The remaining filtrate is highly alkaline. Neutralize it to pH 7 using dilute Hydrochloric Acid (HCl). Once neutralized, the solution contains only innocuous amines and alcohols, and can be disposed of as standard aqueous waste according to local regulations[9].
Decontamination & Spill Response
In the event of an accidental release, immediate and calculated action is required to prevent dermal and inhalation exposure[3][8].
Spill Containment: Use non-cellulose, expanded polymeric absorbents to pick up liquid spills. Causality: Nitramines can react adversely with raw cellulose-based absorbents under certain conditions[8].
Surface Decontamination: Wash all contaminated surfaces, fume hoods, and glassware with a 1M NaOH solution followed by copious amounts of water to chemically degrade residual traces[8][9].
Personnel Exposure: If skin contact occurs, immediately utilize an emergency safety shower and rinse the affected area for a minimum of 15 minutes. Remove all contaminated clothing[8].
Disposal & Degradation Workflow Visualization
The following diagram maps the decision tree and logical workflow for managing 3-(Nitroamino)propanol waste, ensuring a self-validating chain of custody from generation to final destruction.
Caption: Workflow for the safe logistical segregation and chemical degradation of nitramine waste.
References
Lunn, G., & Sansone, E. B. (1981). . PubMed - NIH.
Fjellsbø, L. B., et al. (2013).. Toxicology in Vitro.
UK Carbon Capture and Storage Research Centre (UKCCSRC). (2022).. UKCCSRC Reports.
Louisiana State University Health Sciences Center. (2018). . EHS Chemical Waste Management.
Personal protective equipment for handling 3-(Nitroamino)propanol
As a Senior Application Scientist, I approach the handling of 3-(Nitroamino)propanol (CAS: 1934460-46-4) not merely as a routine laboratory procedure, but as a rigorous exercise in risk mitigation. This compound—an N-(3-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of 3-(Nitroamino)propanol (CAS: 1934460-46-4) not merely as a routine laboratory procedure, but as a rigorous exercise in risk mitigation. This compound—an N-(3-hydroxypropyl)nitramide—presents a dual-threat hazard profile: the energetic instability characteristic of nitramines[1], and the severe genotoxic and carcinogenic potential shared with nitrosamines.
To build a self-validating safety system, we must move beyond blindly following rules. Every piece of Personal Protective Equipment (PPE) selected and every operational step executed must be grounded in mechanistic causality. Below is the comprehensive, step-by-step guide for handling, operating, and disposing of 3-(Nitroamino)propanol safely.
The Causality-Driven PPE Matrix
When handling potent nitramines, standard laboratory attire is insufficient. Your PPE must act as a multi-layered, fail-safe barrier against both chemical permeation and electrostatic ignition.
PPE Category
Specification
Causality / Scientific Rationale
Hand Protection
Double Nitrile Gloves (≥0.11mm thickness)
Nitramines are highly skin-absorbent genotoxins. Double-gloving provides a mechanical fail-safe; if the outer glove is compromised during friction-heavy tasks, the inner glove maintains the barrier.
Mitigates the energetic risk. Nitramines possess a favorable oxygen balance; FR materials and anti-static clothing prevent secondary ignition from electrostatic discharge (ESD)[1].
Eye/Face Protection
ANSI Z87.1 Splash Goggles + Full-Face Shield
Protects mucous membranes from toxic aerosols and provides a critical physical barrier against micro-detonations during weighing or friction[1].
Respiratory
NIOSH-Approved P100 Particulate Respirator
Mandatory if handling dry powders outside a Class II Biological Safety Cabinet (BSC) or Fume Hood to prevent the inhalation of carcinogenic dust.
Footwear
Closed-toe, Non-sparking Shoes
Prevents electrostatic buildup from floor friction, eliminating a primary ignition source for energetic N-nitro compounds[1].
Operational Plan: Handling & Dissolution Workflow
The operational handling of 3-(Nitroamino)propanol requires strict environmental controls to prevent friction, heat, and photolytic degradation.
Operational workflow for handling 3-(Nitroamino)propanol safely.
Step-by-Step Methodology:
Environmental Control & Grounding: Conduct all operations inside a certified Chemical Fume Hood or a Class II Type B Biological Safety Cabinet to ensure total exhaust[2]. Ensure that the operator, the balance, and the work surface are properly grounded to prevent electrostatic discharge[1].
Anti-Static Weighing: Utilize a tared, anti-static weighing dish. Transfer the solid 3-(Nitroamino)propanol using only non-sparking spatulas (e.g., Teflon, plastic, or wood)[1]. Self-Validating Check: Never force clumps apart; friction can trigger localized energetic reactions.
Light-Protected Dissolution: Nitramines are subject to photolytic degradation, which cleaves the N–N bond to produce reactive amino radicals and NOx species[3]. Transfer the weighed compound immediately into an amber glass vial[4]. Dissolve slowly using compatible solvents, ensuring the temperature never exceeds 80°C[1].
Immediate Decontamination: Once the transfer is complete, immediately dispose of the outer pair of nitrile gloves and the weighing boat into a designated hazardous waste container[2].
Spill Response & Disposal Plan
In the event of a spill, standard chemical clean-up protocols are inadequate. Nitramines require specific chemical deactivation to neutralize their genotoxic threat.
Spill response decision matrix for nitramine compounds.
Step-by-Step Methodology:
Evacuation & Assessment: Assess the extent of the danger. If the spill is large or outside the fume hood, evacuate the immediate area and allow the HVAC system to clear potential aerosols[2].
Containment (No Dry Sweeping):
For Liquids: Gently apply inert, non-reactive absorbent pads over the spill.
For Solids:Never dry sweep , as this aerosolizes carcinogenic dust and creates friction. Moisten the powder gently with a compatible solvent or water before wiping it up.
Chemical Decontamination: Wipe all affected bench tops, balances, and tools with a 0.5% sodium hypochlorite (bleach) solution . Hypochlorite effectively degrades the N-nitroso/nitramine structures. Follow this with a thorough clean water rinse to prevent corrosion of stainless steel lab equipment.
Hazardous Waste Segregation: Place all contaminated absorbent pads, wipes, and compromised PPE into a heavy-duty, clearly labeled hazardous waste bag. Store this waste in a secondary containment vessel, strictly segregated from strong acids, reducing agents, and heavy metals[2]. Store samples and waste at 4°C protected from light until institutional disposal[4].
References
Nitrates - Standard Operating Procedure
Source: University of California, Santa Barbara (UCSB)
URL:[Link]
SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea
Source: Technion - Israel Institute of Technology
URL:[Link]
Method 607: Nitrosamines
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants
Source: American Chemical Society (ACS Publications)
URL:[Link]